DHFR-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-bromoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBLOIRVSSESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160236 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137553-43-6 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "DHFR-IN-3." Therefore, this document provides a comprehensive overview of the general mechanism of action for Dihydrofolate Reductase (DHFR) inhibitors, a well-established class of therapeutic agents. The principles, experimental protocols, and data presented herein are representative of the class and utilize well-characterized inhibitors such as methotrexate as illustrative examples. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of DHFR inhibition.
Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][4] THF and its derivatives are vital one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. This makes DHFR a prime target for therapeutic intervention in cancer and infectious diseases.
DHFR inhibitors are a class of drugs that bind to the active site of the DHFR enzyme, preventing it from carrying out its catalytic function. These molecules are often structural analogs of the natural substrate, dihydrofolate. The therapeutic efficacy of DHFR inhibitors can be attributed to their ability to selectively target the DHFR of pathogenic organisms or cancer cells over the host's or normal cells.
Core Mechanism of Action
The primary mechanism of action of DHFR inhibitors is the competitive inhibition of the DHFR enzyme. By binding to the active site, these inhibitors block the access of the natural substrate, DHF. This leads to a cascade of downstream cellular events:
-
Depletion of Tetrahydrofolate (THF): The direct consequence of DHFR inhibition is the cessation of THF production.
-
Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for the enzyme thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate (dTTP), a key component of DNA.
-
Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines (adenine and guanine), another critical component of DNA and RNA.
-
Disruption of DNA Synthesis and Repair: The scarcity of thymidylate and purines severely hampers the cell's ability to synthesize new DNA and repair existing DNA damage.
-
Cell Cycle Arrest and Apoptosis: The inability to replicate DNA triggers cell cycle checkpoints, leading to cell cycle arrest, typically in the S-phase. Prolonged inhibition and cellular stress ultimately induce programmed cell death (apoptosis).
Signaling Pathways and Cellular Effects
The inhibition of DHFR triggers a complex cellular response that extends beyond the immediate depletion of nucleotides. The resulting metabolic stress can activate various signaling pathways.
References
Unveiling DHFR-IN-3: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of DHFR-IN-3, a notable inhibitor of dihydrofolate reductase (DHFR), has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the scientific foundations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.
This compound, chemically identified as 7-Bromo-2,4-diaminoquinazoline, has demonstrated significant inhibitory activity against DHFR from various species. This guide summarizes the key findings from the foundational research that first characterized this molecule.
Quantitative Biological Activity
The inhibitory potency of this compound was evaluated against dihydrofolate reductase from different sources. The half-maximal inhibitory concentrations (IC50) are presented below, offering a clear comparison of its activity profile.
| Target Enzyme | IC50 (µM) |
| Pneumocystis carinii DHFR | 12 |
| Rat Liver DHFR | 19 |
Core Signaling Pathway
DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and certain amino acids. Inhibition of DHFR disrupts these processes, leading to the cessation of cell growth and proliferation. The following diagram illustrates the central role of DHFR in this pathway and the mechanism of action of its inhibitors.
Caption: Mechanism of DHFR inhibition by this compound in the folate pathway.
Experimental Workflow: From Concept to Evaluation
The discovery and evaluation of this compound followed a structured experimental workflow, beginning with the synthesis of a series of candidate compounds and culminating in their biological assessment. This process is outlined in the diagram below.
Caption: Workflow for the synthesis and biological testing of this compound.
Experimental Protocols
Synthesis of 7-Bromo-2,4-diaminoquinazoline (this compound)
The synthesis of 7-Bromo-2,4-diaminoquinazoline is achieved through the cyclization of 2-amino-4-bromobenzonitrile with guanidine. A detailed protocol based on the foundational literature is as follows:
-
Reaction Setup: A mixture of 2-amino-4-bromobenzonitrile and guanidine hydrochloride is prepared in a suitable solvent, such as a higher boiling point alcohol (e.g., 2-ethoxyethanol or ethylene glycol).
-
Base Addition: A base, such as sodium ethoxide or another suitable alkoxide, is added to the mixture to liberate the free guanidine base.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of several hours to ensure the completion of the cyclization reaction.
-
Work-up: Upon cooling, the reaction mixture is diluted with water. The precipitated solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the final, pure 7-Bromo-2,4-diaminoquinazoline.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound against DHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
-
Reagents and Buffers:
-
Assay Buffer: A suitable buffer system (e.g., 50 mM Tris-HCl or potassium phosphate buffer) at a physiological pH (typically around 7.5), containing a reducing agent like dithiothreitol (DTT).
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Enzyme: Purified DHFR from the desired source (e.g., rat liver or P. carinii).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, the assay buffer, NADPH, and varying concentrations of this compound are combined.
-
The enzyme solution is added, and the mixture is pre-incubated for a short period at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of the DHF substrate.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each concentration of this compound is determined relative to a control reaction containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development in the field of DHFR inhibitors.
The Function of Dihydrofolate Reductase Inhibitors: A Technical Guide Using Methotrexate as a Core Example
Disclaimer: No publicly available scientific literature or database specifically identifies a compound designated "DHFR-IN-3." This technical guide will therefore focus on the well-characterized and clinically significant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX) , as a representative molecule to explain the function, mechanism, and experimental evaluation of this class of compounds. The principles and methodologies described herein are broadly applicable to the study of other DHFR inhibitors.
Executive Summary
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts these processes, leading to the cessation of cell proliferation and eventual cell death, particularly in rapidly dividing cells. This makes DHFR a prime target for therapeutic intervention in cancer and autoimmune diseases. Methotrexate is a potent, competitive inhibitor of DHFR that serves as a cornerstone of treatment for various malignancies and inflammatory conditions. This guide provides an in-depth overview of its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization.
Core Mechanism of Action
Methotrexate is a structural analog of folic acid and functions as a competitive inhibitor of DHFR.[1] Its chemical structure allows it to bind to the active site of the DHFR enzyme with an affinity that is approximately 1000 times greater than that of its natural substrate, dihydrofolate.[1] This high-affinity binding effectively blocks the conversion of DHF to THF.
The depletion of the intracellular THF pool has several downstream consequences:
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a methyl group donor.
-
Inhibition of Purine Synthesis: Two steps in the de novo purine synthesis pathway, leading to the formation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are dependent on THF cofactors.[2]
-
Disruption of DNA Synthesis and Repair: The lack of essential nucleotide precursors interferes with DNA replication and repair mechanisms, ultimately triggering cell cycle arrest, primarily in the S phase, and apoptosis.[3][4]
In addition to its primary action on DHFR, the polyglutamated form of methotrexate, which is retained within the cell, can also inhibit other enzymes in the folate pathway, such as thymidylate synthase and aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).
Signaling and Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Methotrexate.
Quantitative Data Presentation
The inhibitory potency of methotrexate is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the source of the enzyme and the experimental conditions.
| Parameter | Value | Cell Line / Enzyme Source | Comments | Reference |
| IC₅₀ | 6.05 ± 0.81 nM | AGS (Human gastric adenocarcinoma) | Highly sensitive cell line. | |
| IC₅₀ | 13.56 ± 3.76 nM | HCT-116 (Human colon cancer) | Sensitive cell line. | |
| IC₅₀ | 38.25 ± 4.91 nM | NCI-H23 (Human lung adenocarcinoma) | Moderately sensitive cell line. | |
| IC₅₀ | 114.31 ± 5.34 nM | MCF-7 (Human breast adenocarcinoma) | Resistant cell line. | |
| IC₅₀ | 35 nM | Saos-2 (Human osteosarcoma) | Value determined at day 6 of treatment. | |
| IC₅₀ | 95 nM | Daoy (Human medulloblastoma) | Value determined at day 6 of treatment. | |
| Kᵢ | 3.4 pM | Human DHFR | Represents the high affinity of MTX for human DHFR. | |
| Kᵢ | 20-fold increase vs WT | F31R mutant Human DHFR | A mutation conferring MTX resistance. |
Experimental Protocols
The characterization of DHFR inhibitors like methotrexate involves a combination of enzymatic and cell-based assays.
In Vitro DHFR Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified DHFR. The enzyme's activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, 25 mM MES, 25 mM Acetate, 100 mM NaCl, pH 7.6)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Methotrexate (or test inhibitor) solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer. Perform serial dilutions of MTX to generate a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
A fixed volume of the DHFR enzyme solution.
-
A volume of the diluted MTX solution or vehicle control.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed volume of a pre-mixed solution of DHF and NADPH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A₃₄₀) for each concentration of the inhibitor.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation (Cytotoxicity) Assay
This assay determines the effect of the inhibitor on the viability and proliferation of cultured cells. The MTT or MTS assay is a common colorimetric method for this purpose.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methotrexate (or test inhibitor) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of methotrexate or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT/MTS Addition: After the incubation period, add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration that inhibits cell proliferation by 50%.
-
Mandatory Visualizations
Experimental Workflow for DHFR Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing a potential DHFR inhibitor.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
An In-depth Technical Guide to Pemetrexed as a Dihydrofolate Reductase Inhibitor
Disclaimer: The initially requested compound, "DHFR-IN-3," could not be identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized, clinically relevant dihydrofolate reductase (DHFR) inhibitor, Pemetrexed , to provide a comprehensive technical overview as a representative example.
Introduction
Pemetrexed is a potent, multi-targeted antifolate agent utilized in chemotherapy.[1] While it is classified as a dihydrofolate reductase (DHFR) inhibitor, its mechanism of action extends to other key enzymes within the folate metabolic pathway, making it a powerful disruptor of cellular replication.[2][3] This guide provides a detailed examination of Pemetrexed's biochemical properties, mechanism of action, and the experimental protocols used to characterize its activity, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action
Pemetrexed exerts its cytotoxic effects by inhibiting multiple enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides.[4] Transported into cells via the reduced folate carrier and other folate transport systems, Pemetrexed is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase.[5] This polyglutamation is critical, as it traps the drug intracellularly and enhances its inhibitory potency against its target enzymes.
The primary targets of the polyglutamated form of Pemetrexed are:
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for one-carbon transfer reactions necessary for the synthesis of nucleotides and certain amino acids.
-
Thymidylate Synthase (TS): As the primary target of Pemetrexed, inhibition of TS directly blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): By inhibiting GARFT, Pemetrexed disrupts a key step in the de novo purine biosynthesis pathway.
The concerted inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.
Quantitative Data
The inhibitory activity of Pemetrexed has been quantified against its key enzymatic targets and in various cancer cell lines. The data presented below is for the more biologically active pentaglutamate form of Pemetrexed.
| Target Enzyme | Inhibitor | K_i_ (nM) |
| Dihydrofolate Reductase (DHFR) | Pemetrexed (pentaglutamate form) | 7.2 |
| Thymidylate Synthase (TS) | Pemetrexed (pentaglutamate form) | 1.3 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed (pentaglutamate form) | 65 |
Table 1: Inhibitory constants (Ki) of Pemetrexed's pentaglutamate form against its primary enzyme targets.
| Cell Line | Cancer Type | IC_50_ (nM) |
| CCRF-CEM | Leukemia | 25 |
| GC3/C1 | Colon Carcinoma | 34 |
| HCT-8 | Ileocecal Carcinoma | 220 |
Table 2: Antiproliferative activity (IC50) of Pemetrexed in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The inhibition of folate metabolism by Pemetrexed triggers cellular stress responses that activate specific signaling pathways, leading to apoptosis. Additionally, the inhibition of AICART, an enzyme involved in purine synthesis, has been shown to block the mTOR signaling pathway. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating DHFR inhibitors.
Figure 1: Mechanism of Action of Pemetrexed.
Figure 2: Experimental Workflow for DHFR Inhibitor Evaluation.
Figure 3: Downstream Signaling Pathways Affected by Pemetrexed.
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methodologies for measuring DHFR activity and can be used to determine the inhibitory potential of compounds like Pemetrexed.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Pemetrexed (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare working solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of Pemetrexed.
-
Positive Control (No Inhibitor): Add assay buffer, DHFR enzyme, and solvent control (e.g., DMSO).
-
Negative Control (No Enzyme): Add assay buffer and substrates (DHF and NADPH).
-
-
Initiation of Reaction:
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.
-
Plot the percentage of DHFR inhibition against the logarithm of the Pemetrexed concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of Pemetrexed on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Pemetrexed
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pemetrexed in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Pemetrexed. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Pemetrexed concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the Pemetrexed concentration and determine the IC50 value.
-
Conclusion
Pemetrexed serves as a prime example of a clinically successful multi-targeted antifolate, with dihydrofolate reductase being one of its key targets. Its efficacy stems from the simultaneous disruption of multiple critical pathways in nucleotide biosynthesis. The experimental protocols detailed herein represent standard methodologies for characterizing the enzymatic and cellular activities of such inhibitors, providing a foundational framework for researchers in the field of drug discovery and development. A thorough understanding of these techniques and the underlying biochemical pathways is essential for the identification and advancement of novel anticancer agents.
References
In-Depth Technical Guide on DHFR-IN-3 (CAS Number: 137553-43-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
DHFR-IN-3, with the CAS number 137553-43-6, is identified as 7-bromoquinazoline-2,4-diamine. It is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR). This enzyme is a critical component in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, this compound disrupts cellular proliferation, making it a subject of interest in antimicrobial and anticancer research.
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137553-43-6 | [1] |
| Molecular Formula | C₈H₇BrN₄ | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 509.4±58.0 °C (Predicted) | [1] |
| Density | 1.828±0.06 g/cm³ (Predicted) | |
| pKa | 7.94±0.70 (Predicted) | |
| Storage | Inert gas (nitrogen or Argon) at 2–8 °C |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Organism/Tissue | IC₅₀ | Reference |
| DHFR | Rat Liver | 19 µM | |
| DHFR | Pneumocystis carinii | 12 µM |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of Dihydrofolate Reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR by this compound leads to a depletion of the intracellular THF pool. This disruption in one-carbon metabolism ultimately halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and microorganisms.
The downstream signaling consequences of DHFR inhibition are multifaceted. Studies involving the knockdown of DHFR have revealed significant alterations in key cellular signaling pathways. Specifically, the inhibition of DHFR has been demonstrated to decrease the phosphorylation levels of several critical signaling proteins:
-
Mitogen-Activated Protein Kinases (MAPKs): Reduced phosphorylation of ERK1/2, SAPK/JNK, and p38 MAPKs has been observed.
-
NF-κB Pathway: A decrease in the phosphorylation of NF-κB/p65 has been noted.
-
PI3K/AKT Pathway: The phosphorylation of AKT, a central node in cell survival signaling, is also diminished.
These findings suggest that the antiproliferative effects of DHFR inhibition extend beyond the immediate depletion of nucleotides and involve the modulation of major signaling cascades that govern cell growth, survival, and stress responses.
References
An In-Depth Technical Guide to the Core Chemical Properties of DHFR-IN-3
This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of DHFR-IN-3, a known inhibitor of dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this molecule.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 7-bromoquinazoline-2,4-diamine | N/A |
| CAS Number | 137553-43-6 | N/A |
| Molecular Formula | C₈H₇BrN₄ | N/A |
| Molecular Weight | 239.07 g/mol | N/A |
| Predicted Boiling Point | 509.4 ± 58.0 °C | [1] |
| Predicted Density | 1.828 ± 0.06 g/cm³ | [1] |
| Solubility in DMSO | 100 mg/mL (418.29 mM) | N/A |
| In Vivo Solubility | ≥ 2.5 mg/mL in various formulations | N/A |
Synthesis and Elucidation
A detailed, experimentally validated synthesis protocol for this compound (7-bromoquinazoline-2,4-diamine) is not explicitly available in the reviewed literature. However, a robust method for the synthesis of its immediate precursor, 7-bromoquinazoline-2,4(1H,3H)-dione, has been described. The conversion of this dione to the target diamine would typically involve a two-step process of chlorination followed by amination.
Synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione
A general procedure for the formation of quinazoline-2,4-diones involves the reaction of a 2-aminobenzamide with di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP)[2]. For the synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione, the following specific details have been reported:
General Procedure C: To a solution of the respective 2-aminobenzamide (1.0 mmol) in CH₃CN (10 mL) are added (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours and then filtered. The obtained solid is washed with 3 mL of CH₃CN and dried to give the desired product[2].
Spectroscopic Data for 7-bromoquinazoline-2,4(1H,3H)-dione:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[2].
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6.
-
ESI-HRMS m/z calcd for C₈H₆BrN₂O₂ [M + H]⁺ 240.9607, found: 240.9602.
Biological Activity and Mechanism of Action
This compound is an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts these vital cellular processes.
The inhibitory activity of this compound has been quantified with IC₅₀ values of 19 µM against rat liver DHFR and 12 µM against Pneumocystis carinii DHFR.
General Dihydrofolate Reductase (DHFR) Inhibition Pathway
The mechanism of action of DHFR inhibitors like this compound involves blocking the enzymatic conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This process is dependent on the cofactor NADPH. The inhibition of this step leads to a depletion of the THF pool, which in turn halts the synthesis of DNA precursors.
Caption: General mechanism of DHFR inhibition.
Experimental Protocols
While a specific, detailed experimental protocol for the biological evaluation of this compound is not publicly available, a general method for determining the inhibitory activity of compounds against DHFR can be adapted.
General DHFR Inhibition Assay Protocol
This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
DHFR enzyme (e.g., from rat liver or recombinant human)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
This compound or other test inhibitors dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a 96-well plate, add a small volume of the inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a background control (no enzyme).
-
Add the assay buffer to all wells.
-
Add the DHFR enzyme solution to all wells except the background control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the DHF substrate and NADPH solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a quinazoline-based inhibitor of dihydrofolate reductase with demonstrated activity against both mammalian and microbial forms of the enzyme. While its core chemical properties are well-defined, a significant portion of its experimental data, including a specific synthesis protocol, detailed physical properties, and comprehensive biological evaluation protocols, are not yet available in the public domain. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and highlights areas where further investigation is warranted. The provided general protocols and pathway information can guide the design of future studies to fully characterize this compound.
References
An In-depth Technical Guide to the Dihydrofolate Reductase Inhibitor Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to the potent dihydrofolate reductase (DHFR) inhibitor, Methotrexate. While the initial inquiry specified "DHFR-IN-3," this designation does not correspond to a widely documented inhibitor. Therefore, this guide focuses on Methotrexate, a clinically significant and extensively studied DHFR inhibitor, to illustrate the core principles and experimental methodologies relevant to this class of compounds.
Core Structure and Chemical Properties of Methotrexate
Methotrexate (formerly amethopterin) is a folate analog that acts as an antimetabolite, interfering with the normal metabolic processes of folic acid.[1][2] Its structure is characterized by a 4-amino-4-deoxy-N10-methylpteroyl group conjugated to L-glutamic acid.[3] This structural similarity to dihydrofolate (DHF) allows it to bind to the active site of DHFR.[4]
Table 1: Chemical and Physical Properties of Methotrexate
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂N₈O₅ | [1] |
| Molecular Weight | 454.44 g/mol | |
| Appearance | Odorless yellow to orange-brown crystalline powder | |
| Solubility | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. | |
| pKa | 4.7 - 5.5 | |
| LogP | 0.53 |
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By binding to DHFR with an affinity approximately 1000-fold greater than that of DHF, methotrexate effectively blocks the regeneration of THF, leading to a depletion of intracellular reduced folates. This disruption of nucleotide synthesis ultimately inhibits DNA synthesis, repair, and cellular replication, particularly affecting rapidly proliferating cells such as cancer cells.
The cytotoxicity of methotrexate is attributed to three main actions:
-
Inhibition of DHFR: The primary mechanism leading to the depletion of THF.
-
Inhibition of thymidylate synthase: A secondary effect resulting from the lack of THF cofactors.
-
Alteration of reduced folate transport: Methotrexate competes with natural folates for transport into the cell.
Quantitative Data: Binding Affinity and Inhibition
Methotrexate is a slow, tight-binding competitive inhibitor of DHFR. The binding affinity of methotrexate to DHFR has been determined through various kinetic and biophysical methods.
Table 2: Binding Affinity and Kinetic Data for Methotrexate with DHFR
| Parameter | Value | Organism | Method | Reference |
| Ki | 3.4 pM | Human | Kinetic Assay | |
| KD | 9.5 nM | E. coli | Fluorescence Titration | |
| IC₅₀ | 2.6 nM | Not Specified | Biochemical Assay | |
| kon (association rate) | Varies with conformation | E. coli | Stopped-flow | |
| koff (dissociation rate) | Varies with conformation | E. coli | Stopped-flow | |
| IC₅₀ (Daoy cells) | 9.5 x 10⁻² µM | Human (Medulloblastoma) | MTT Assay | |
| IC₅₀ (Saos-2 cells) | 3.5 x 10⁻² µM | Human (Osteosarcoma) | MTT Assay |
Experimental Protocols
Microwave-Assisted Synthesis of Methotrexate
This protocol describes a rapid and efficient synthesis of methotrexate from 2,4-Diamino-6-chloromethylpteridine hydrochloride and diethyl p-(methylamino)benzoyl-L-glutamate.
Materials:
-
2,4-Diamino-6-chloromethylpteridine hydrochloride
-
Diethyl p-(methylamino)benzoyl-L-glutamate
-
N,N-Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Acetone
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine 2,4-Diamino-6-chloromethylpteridine hydrochloride (1 equivalent) and diethyl p-(methylamino)benzoyl-L-glutamate (1.1 equivalents). Add DMA as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 60°C for 20 minutes.
-
Cooling: After the reaction, allow the vial to cool to room temperature.
-
Hydrolysis: To the reaction mixture, add a solution of NaOH (2.5 equivalents) in an ethanol/water mixture. Stir at room temperature for 2-4 hours.
-
Precipitation: Carefully acidify the mixture to a pH of approximately 4.0 with dilute HCl to precipitate the crude methotrexate. Stir for 30 minutes.
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water and then acetone.
-
Dry the purified methotrexate under vacuum to yield a yellow solid.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against DHFR by measuring the decrease in NADPH absorbance at 340 nm. This protocol is adapted from commercially available kits.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF), substrate
-
NADPH
-
Methotrexate (as a positive control inhibitor)
-
Test inhibitor compound
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X DHFR Assay Buffer by diluting a 10X stock.
-
Reconstitute NADPH with the assay buffer.
-
Prepare a stock solution of DHF.
-
Prepare serial dilutions of methotrexate and the test inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add DHFR assay buffer and diluted DHFR enzyme.
-
Inhibitor Control (IC): Add diluted methotrexate, DHFR assay buffer, and diluted DHFR enzyme.
-
Sample (S): Add the test inhibitor at various concentrations, DHFR assay buffer, and diluted DHFR enzyme.
-
Background Control (BC): Add DHFR assay buffer only.
-
-
NADPH Addition: Add diluted NADPH solution to all wells. Mix and incubate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add diluted DHF substrate to all wells except the background control to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The rate of decrease in absorbance is proportional to DHFR activity.
-
Calculation:
-
Calculate the rate of reaction for each well (ΔOD/Δt).
-
The percent inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 4. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
Preliminary Efficacy Studies of a Novel DHFR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established target for therapeutic intervention in oncology and infectious diseases.[1][2][3][4][5] This technical guide outlines a comprehensive framework for the preliminary in vitro efficacy assessment of a novel, hypothetical DHFR inhibitor, herein referred to as DHFR-IN-3. The guide details the requisite experimental protocols, data presentation standards, and visualization of key biological and experimental pathways to support early-stage drug discovery efforts. While specific data for "this compound" is not publicly available, this document serves as a standard operating procedure for researchers embarking on the characterization of new chemical entities targeting DHFR.
Introduction to DHFR as a Therapeutic Target
Dihydrofolate reductase catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors for the synthesis of purines and thymidylate, which are indispensable for DNA replication and repair. Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity. Inhibition of DHFR leads to a depletion of the THF pool, resulting in the cessation of DNA synthesis and subsequent cell death. This mechanism is the basis for the clinical efficacy of widely used antifolate drugs like methotrexate in cancer chemotherapy and trimethoprim in antibacterial therapy. The development of novel DHFR inhibitors aims to overcome existing drug resistance mechanisms and improve therapeutic selectivity.
Experimental Protocols
A structured approach to evaluating a novel DHFR inhibitor involves a tiered screening process, beginning with direct enzyme inhibition and progressing to cell-based assays.
DHFR Enzymatic Inhibition Assay
This primary assay quantifies the direct inhibitory effect of the test compound on recombinant human DHFR (hDHFR) activity.
-
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An inhibitor will slow down this reaction rate.
-
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., a potassium phosphate buffer at physiological pH)
-
Substrate: Dihydrofolate (DHF)
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control (Methotrexate) in DHFR assay buffer. Prepare working solutions of DHF and NADPH.
-
Reaction Setup: In a 96-well plate, add the DHFR assay buffer, the test compound at various concentrations, and the DHFR enzyme. Allow for a brief pre-incubation period at room temperature to permit compound binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at room temperature.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Proliferation Assay
This secondary assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines, providing a measure of its potency in a biological context.
-
Principle: The viability of cancer cells is measured after a defined period of exposure to the test compound. A reduction in cell viability indicates an anti-proliferative effect.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (this compound)
-
Positive Control (e.g., Methotrexate)
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo)
-
96-well clear-bottom cell culture plates
-
Microplate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the readings to the untreated control wells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation
Quantitative data from the preliminary studies should be summarized in clear, tabular formats to facilitate comparison and interpretation.
Table 1: In Vitro DHFR Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | hDHFR | [Experimental Value] |
| Methotrexate | hDHFR | [Experimental Value] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| This compound | MCF-7 (Breast) | [Experimental Value] |
| HCT116 (Colon) | [Experimental Value] | |
| Methotrexate | MCF-7 (Breast) | [Experimental Value] |
| | HCT116 (Colon) | [Experimental Value] |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Experimental workflow for preliminary efficacy screening of a novel DHFR inhibitor.
Caption: The central role of DHFR in the folate metabolism and nucleotide synthesis pathway.
References
DHFR-IN-3: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogenic microorganisms. This makes DHFR a well-established and attractive target for therapeutic intervention. DHFR-IN-3 is a research compound identified as an inhibitor of DHFR. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, based on its known inhibitory activity and the broader context of DHFR inhibition in medicine.
This compound: Core Data
This compound has been characterized as an inhibitor of dihydrofolate reductase. The following table summarizes the available quantitative data for this compound.
| Target Enzyme | Organism/Tissue | IC50 Value |
| Dihydrofolate Reductase (DHFR) | Rat Liver | 19 µM |
| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 12 µM |
Mechanism of Action: The Folate Synthesis Pathway
This compound, as a DHFR inhibitor, is presumed to competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] The resulting depletion of nucleotides preferentially affects rapidly dividing cells, forming the basis of its potential anticancer and antimicrobial activities.
Caption: Folate Metabolism Pathway and the inhibitory action of this compound.
Potential Therapeutic Applications
Based on its inhibitory profile, this compound has potential applications in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Therapy
The inhibition of DHFR is a clinically validated strategy in cancer chemotherapy.[1] By impeding DNA synthesis, DHFR inhibitors can selectively target the rapidly proliferating cells characteristic of tumors. The IC50 value of 19 µM against rat liver DHFR suggests that this compound has activity against a mammalian DHFR enzyme, indicating its potential as an anticancer agent. Further studies would be required to determine its potency and selectivity for human DHFR and its efficacy in various cancer cell lines.
Anti-Infective Therapy
The significant inhibitory activity of this compound against Pneumocystis carinii DHFR (IC50 = 12 µM) points to a strong potential for its development as a treatment for Pneumocystis pneumonia (PCP), a life-threatening opportunistic infection, particularly in immunocompromised individuals. The differences between microbial and mammalian DHFR enzymes can be exploited to achieve selective toxicity, a key principle in antimicrobial drug development.
Experimental Protocols
To further characterize the therapeutic potential of this compound, the following key experiments are essential.
DHFR Enzyme Inhibition Assay (Spectrophotometric Method)
This assay quantitatively measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Recombinant DHFR enzyme (e.g., human, rat liver, or P. carinii)
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in cold DHFR Assay Buffer.
-
Prepare a stock solution of DHF.
-
Prepare a stock solution of NADPH.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control Wells: Add DHFR Assay Buffer, DHFR enzyme solution, and solvent control (e.g., DMSO).
-
Inhibitor Wells: Add DHFR Assay Buffer, DHFR enzyme solution, and the desired concentration of this compound.
-
Blank Wells: Add DHFR Assay Buffer.
-
-
Reaction Initiation:
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the DHF solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7) or relevant microbial cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Drug Development Workflow
The evaluation of a novel DHFR inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical development.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a dihydrofolate reductase inhibitor with demonstrated activity against both mammalian and P. carinii enzymes. This dual activity suggests a potential for development as both an anticancer and an anti-infective agent. The provided data serves as a starting point for a more comprehensive preclinical evaluation. The detailed experimental protocols outlined in this guide provide a framework for further investigation into its potency, selectivity, and cellular activity. Future studies should focus on optimizing its structure to improve efficacy and selectivity, as well as on in vivo studies to validate its therapeutic potential.
References
An In-depth Technical Guide to Dihydrofolate Reductase (DHFR) Inhibitors, Including DHFR-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a well-established therapeutic target for a range of diseases, including cancer, bacterial infections, and parasitic diseases. This guide provides a comprehensive technical review of DHFR inhibitors, with a special focus on the research compound DHFR-IN-3. It covers the mechanism of action, quantitative data on inhibitor potency, detailed experimental protocols, and visual representations of key biological and experimental processes to support researchers and drug development professionals in this field.
The Core Role of DHFR in Cellular Metabolism
DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital one-carbon carriers in a variety of biosynthetic reactions.[1][2][3] The key downstream processes reliant on THF include:
-
Thymidylate Synthesis: THF is a cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Purine Synthesis: THF derivatives are required for two steps in the de novo purine biosynthesis pathway, which forms the building blocks of DNA and RNA.
-
Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine, and the metabolism of histidine.
By inhibiting DHFR, the cellular pool of THF is depleted, leading to a bottleneck in these critical metabolic pathways. This ultimately results in the inhibition of DNA replication and cell death, a particularly effective strategy against rapidly proliferating cells such as cancer cells and microbes.[4]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors are broadly classified as either classical or non-classical antifolates.
-
Classical Antifolates: These are structural analogs of folic acid, such as methotrexate. They are transported into cells via the reduced folate carrier (RFC) and are polyglutamylated intracellularly, which enhances their retention and inhibitory activity against DHFR and other folate-dependent enzymes.
-
Non-Classical Antifolates: These inhibitors, such as trimethoprim and pyrimethamine, are not structurally related to folic acid. They are typically more lipophilic and enter cells by passive diffusion. Their selectivity for microbial DHFR over human DHFR is a key therapeutic advantage.[5]
These inhibitors act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF.
Quantitative Analysis of DHFR Inhibitors
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of a selection of DHFR inhibitors against various species and cell lines.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| This compound | Pneumocystis carinii DHFR | 12 µM | - | |
| Rat Liver DHFR | 19 µM | - | ||
| Methotrexate | Human DHFR | 4.74 nM | - | |
| Toxoplasma gondii DHFR | 1.35 nM | - | ||
| Mycobacterium tuberculosis DHFR | - | 16.0 ± 3.0 nM | ||
| Trimethoprim | Escherichia coli DHFR | - | - | |
| Mycobacterium tuberculosis DHFR | - | - | ||
| Methicillin-Resistant Staphylococcus aureus (MRSA) DfrG | - | 31,000 nM | ||
| Pyrimethamine | Pneumocystis carinii DHFR | 0.038 µM | - | |
| Toxoplasma gondii DHFR | 0.011 µM | - | ||
| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | - | |
| Toxoplasma gondii DHFR | 0.011 µM | - | ||
| Iclaprim | Methicillin-Resistant Staphylococcus aureus (MRSA) DfrG | - | 1,350 nM | |
| WR99210 | Plasmodium falciparum DHFR | <0.075 nM | - | |
| Fluorofolin | Pseudomonas aeruginosa | 2.5 nM | - | |
| DHFR-IN-4 | Human DHFR | 123 nM | - | |
| DHFR-IN-5 | Quadruple mutant Plasmodium falciparum DHFR | - | 0.54 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.
Detailed Experimental Protocols
Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Purified recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)
-
Dihydrofolic acid (DHF) stock solution (e.g., 10 mM in assay buffer with 4.5 mM NaOH)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) stock solution (e.g., 10 mM in deionized water)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer to the desired final concentrations. Keep all solutions on ice.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 2 µL) of the test compound, positive control, or vehicle control (e.g., DMSO) to the appropriate wells of the 96-well plate.
-
Add the DHFR enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a mixture of DHF and NADPH to each well.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 5-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Cell-Based DHFR Inhibition and Cytotoxicity Assay
This protocol outlines a method to assess the effect of DHFR inhibitors on the proliferation of cultured cells. A common method is the MTT or XTT assay, which measures the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
Mammalian or microbial cell line of interest
-
Appropriate cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent
-
Positive control inhibitor (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT)
Procedure:
-
Cell Seeding:
-
Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Viability Assessment:
-
Add the MTT or XTT reagent to each well and incubate for a few hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in DHFR inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
The Folate Metabolic Pathway and DHFR Inhibition
This diagram illustrates the central role of DHFR in the folate metabolic pathway and how its inhibition disrupts the synthesis of essential biomolecules.
Caption: The folate metabolic pathway and the mechanism of DHFR inhibition.
Experimental Workflow for DHFR Inhibitor Discovery and Characterization
This diagram outlines a typical workflow for the identification and evaluation of novel DHFR inhibitors, from initial screening to in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medlink.com [medlink.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
Methodological & Application
DHFR-IN-3: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3][4] This makes DHFR a well-established and attractive target for cancer chemotherapy.[1]
DHFR-IN-3 is an inhibitor of dihydrofolate reductase, with reported IC50 values of 19 µM and 12 µM for rat liver and Pneumocystis carinii DHFR, respectively. These application notes provide detailed protocols for evaluating the cell-based activity of this compound, enabling researchers to assess its antiproliferative effects and confirm its mechanism of action in relevant human cancer cell lines.
Data Presentation
The antiproliferative activity of a DHFR inhibitor is typically evaluated across a panel of human cancer cell lines. While specific GI50 values for this compound are not yet publicly available, the following table provides a template for presenting such data once determined experimentally using the protocols outlined in this guide. For comparison, representative data for other known DHFR inhibitors are included.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | User-Determined | User-Determined | User-Determined |
| Methotrexate | MDA-MB-468 | Breast | Data not available |
| Methotrexate | MCF-7 | Breast | 0.114 |
| Methotrexate | HCT-116 | Colon | 0.014 |
| Cycloguanil (Cyc) | MDA-MB-468 | Breast | >100 |
| NSC127159 (Cyc analogue) | MDA-MB-468 | Breast | 1.4 |
| NSC127159 (Cyc analogue) | MCF-7 | Breast | 3.2 |
Note: The GI50 is the concentration of a drug that inhibits cell growth by 50%. This data should be generated by the end-user for this compound using the provided antiproliferation assay protocol.
Signaling Pathway
Inhibition of DHFR by this compound blocks the conversion of DHF to THF, leading to a depletion of intracellular THF pools. This, in turn, inhibits the synthesis of purines and thymidylate, essential precursors for DNA synthesis. The disruption of DNA replication leads to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols
Cell-Based Antiproliferation Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HCT-116, A549)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the GI50 value using a non-linear regression analysis.
-
Folinic Acid Rescue Assay
This assay confirms that the antiproliferative effects of this compound are due to the inhibition of the folate pathway. Folinic acid can be converted to THF downstream of DHFR, thus rescuing cells from DHFR inhibition.
Materials:
-
Same as the antiproliferation assay
-
Folinic acid
Protocol:
-
Follow the antiproliferation assay protocol with the following modification:
-
Prepare two sets of this compound dilutions. To one set, add a final concentration of 200 µM folinic acid.
-
Treat the cells with this compound alone and with this compound in the presence of folinic acid.
-
After 72 hours, assess cell viability.
Expected Outcome: The antiproliferative effect of this compound should be significantly reduced in the presence of folinic acid, shifting the dose-response curve to the right.
Western Blot for DHFR Target Engagement
Inhibition of DHFR can lead to an accumulation of the DHFR protein within the cell. This can be used as a marker for target engagement.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against DHFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-DHFR antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Expected Outcome: An increase in the DHFR protein band intensity should be observed with increasing concentrations of this compound, indicating target engagement.
Experimental Workflow
The following diagram illustrates the logical flow for evaluating a novel DHFR inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]
- 3. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHFR Inhibitors in Cancer Research
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR an attractive target for cancer chemotherapy. DHFR inhibitors disrupt this pathway, leading to a depletion of THF, which in turn inhibits DNA synthesis and cell proliferation, ultimately causing cell death. Methotrexate, a well-known DHFR inhibitor, has been a cornerstone of cancer treatment for decades. This document provides an overview of the application of DHFR inhibitors in cancer research, focusing on their mechanism of action and providing example protocols for their evaluation.
Mechanism of Action
DHFR inhibitors act as competitive inhibitors of the DHFR enzyme, binding to its active site and preventing the conversion of DHF to THF. This blockade of the folate pathway has several downstream effects that contribute to its anticancer activity:
-
Inhibition of DNA Synthesis: The depletion of THF limits the production of thymidylate, a necessary component of DNA. This directly hampers DNA replication and repair, leading to cell cycle arrest and apoptosis.
-
Inhibition of Purine Synthesis: THF derivatives are also required for the de novo synthesis of purines (adenine and guanine), which are essential for both DNA and RNA synthesis.
-
Induction of Apoptosis: The cellular stress caused by the disruption of nucleotide synthesis can trigger programmed cell death, or apoptosis.
The central role of DHFR in nucleotide synthesis is depicted in the following signaling pathway diagram.
References
Application Notes and Protocols: Utilizing DHFR-IN-3 for the Investigation of Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication and cell proliferation.[1][2] Consequently, DHFR has been a key target for anticancer and antimicrobial therapies for many years.[1][2] However, the emergence of drug resistance, often through mutations in the DHFR gene or overexpression of the DHFR protein, presents a significant challenge to the efficacy of DHFR inhibitors.[3]
DHFR-IN-3 is an inhibitor of dihydrofolate reductase, with reported IC50 values of 19 µM and 12 µM for rat liver and Pneumocystis carinii DHFR, respectively. These application notes provide detailed protocols for utilizing this compound as a tool to study the mechanisms of drug resistance in cancer cell lines. The following sections describe methods for developing drug-resistant cell lines, quantifying resistance to this compound, and analyzing the underlying molecular changes.
Data Presentation
Table 1: In Vitro Activity of this compound Against Sensitive and Resistant Cancer Cell Lines (Example Data)
This table presents example data on the inhibitory activity of this compound and a standard DHFR inhibitor, Methotrexate (MTX), against a hypothetical pair of sensitive (Parental) and resistant cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| This compound | Parental | 15.5 | - |
| Resistant | 186.2 | 12.0 | |
| Methotrexate | Parental | 0.1 | - |
| Resistant | 5.8 | 58.0 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: DHFR Protein Expression in Sensitive and Resistant Cell Lines (Example Data)
This table illustrates hypothetical results from a Western blot analysis quantifying the relative expression of the DHFR protein in the sensitive (Parental) and resistant cell lines.
| Cell Line | Relative DHFR Protein Expression (normalized to loading control) | Fold Increase in Expression |
| Parental | 1.0 | - |
| Resistant | 8.5 | 8.5 |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits the folate metabolism pathway.
Caption: Workflow for studying this compound drug resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line using the cell viability assay described in Protocol 2.
-
Initial Treatment: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
-
Characterize the Resistant Line: Once a resistant cell line is established, characterize its level of resistance by determining the new IC50 value (Protocol 2) and analyze the underlying mechanisms (Protocol 3).
Protocol 2: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Methotrexate (MTX, as a control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and MTX in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Western Blot Analysis of DHFR Protein Expression
This protocol is for quantifying the expression levels of the DHFR protein in parental and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DHFR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the DHFR band intensity to the loading control to determine the relative protein expression.
References
Application Notes and Protocols for DHFR-IN-3 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[3][4] This makes DHFR a significant therapeutic target for various diseases, including cancer and infectious diseases. DHFR inhibitors block the enzyme's activity, leading to a depletion of THF, which in turn disrupts DNA synthesis and results in cell death.
DHFR-IN-3 is a known inhibitor of dihydrofolate reductase. This document provides detailed application notes and protocols for conducting enzymatic assays with this compound to determine its inhibitory potency.
Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. DHFR inhibitors, like this compound, bind to the enzyme and prevent the catalytic reaction, thus inhibiting the consumption of NADPH. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species/Source |
| IC50 | 19 µM | Rat Liver DHFR |
| IC50 | 12 µM | Pneumocystis carinii DHFR |
Experimental Protocols
This section provides a detailed methodology for a standard DHFR enzymatic assay to evaluate the inhibitory activity of this compound. This protocol is adapted from standard colorimetric DHFR assay kits.
Materials and Reagents
-
DHFR Enzyme (e.g., from rat liver)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5 or similar)
-
DMSO (for dissolving this compound)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Reagent Preparation
-
Assay Buffer (1X): Prepare the assay buffer at the desired pH and store it at room temperature.
-
DHFR Enzyme Stock Solution: Reconstitute or dilute the DHFR enzyme in cold assay buffer to a stock concentration. Keep on ice. The final concentration in the assay will need to be optimized.
-
NADPH Stock Solution: Prepare a stock solution of NADPH in assay buffer (e.g., 20 mM). Aliquot and store at -20°C. Protect from light.
-
DHF Substrate Solution: Prepare a stock solution of DHF in assay buffer. This solution can be unstable, so it is recommended to prepare it fresh on the day of the experiment.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the IC50 determination. The concentration range should bracket the expected IC50 values (e.g., from 0.1 µM to 100 µM).
Enzymatic Assay Protocol (96-well plate format)
-
Prepare the Plate Layout: Designate wells for the following:
-
Blank (No Enzyme): Contains all reagents except the DHFR enzyme.
-
Vehicle Control (No Inhibitor): Contains all reagents, including the enzyme and the same amount of DMSO used in the inhibitor wells.
-
Inhibitor Wells: Contains all reagents, including the enzyme and varying concentrations of this compound.
-
Positive Control (Optional): A known DHFR inhibitor like methotrexate can be used as a positive control.
-
-
Add Reagents to Wells:
-
Add assay buffer to all wells to bring the final volume to 200 µL.
-
Add the appropriate volume of the this compound working solutions or vehicle (DMSO) to the respective wells.
-
Add the DHFR enzyme to all wells except the "Blank" wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing the DHF substrate and NADPH in assay buffer.
-
Add the reaction mix to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
DHFR Signaling Pathway
References
Preparing Stock Solutions of DHFR-IN-3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of DHFR-IN-3, a potent inhibitor of dihydrofolate reductase (DHFR). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This guide outlines the essential chemical properties of this compound, provides a step-by-step protocol for solubilization, and recommends best practices for storage and handling to maintain compound integrity.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][2] Inhibition of DHFR disrupts DNA synthesis, making it a key target for therapeutic intervention in cancer and infectious diseases.[3][4]
This compound is a small molecule inhibitor of DHFR with demonstrated activity against both rat liver and Pneumocystis carinii DHFR.[5] Proper preparation of this compound stock solutions is the first and a critical step in any experimental workflow to ensure accurate and reproducible results in downstream applications such as enzyme assays, cell-based assays, and preclinical studies.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 239.29 g/mol | |
| Appearance | Crystalline solid | General knowledge |
| Purity | >98% (typically) | General knowledge |
| Solubility in DMSO | 100 mg/mL (418.29 mM) | |
| IC50 (rat liver DHFR) | 19 µM | |
| IC50 (P. carinii DHFR) | 12 µM | |
| Recommended Storage (Powder) | -20°C for up to 3 years | |
| Recommended Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) |
Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of action of DHFR inhibitors like this compound. DHFR catalyzes the conversion of DHF to THF, a critical step for the synthesis of nucleotides (purines and thymidylate) required for DNA replication. By inhibiting DHFR, this compound blocks this conversion, leading to a depletion of THF and subsequent inhibition of DNA synthesis and cell proliferation.
References
DHFR-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of DHFR-IN-3, a potent inhibitor of dihydrofolate reductase (DHFR).
This compound is a chemical compound investigated for its inhibitory activity against dihydrofolate reductase, an essential enzyme in the folate metabolic pathway. Its chemical formula is C₈H₇BrN₄, with a molecular weight of 239.07 g/mol and a CAS number of 137553-43-6.[1] Understanding its solubility and proper handling is critical for accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for aqueous-based solutions, co-solvents are necessary to achieve and maintain solubility.
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (418.29 mM) | Requires sonication for complete dissolution.[2] It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.46 mM) | A clear solution is obtained.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.46 mM) | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.46 mM) | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
This protocol details the preparation of a working solution of this compound by diluting the DMSO stock solution into an aqueous buffer containing co-solvents. This method is suitable for cell-based assays and other in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
To prepare a 1 mL working solution with a final this compound concentration of ≥ 2.5 mg/mL, begin by adding 400 µL of PEG300 to a sterile conical tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed and clear.
-
This working solution is now ready for use in your experiment. It is recommended to prepare this solution fresh for each experiment.
Visualizations
Dihydrofolate Reductase (DHFR) Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then utilized in various one-carbon transfer reactions essential for cellular proliferation. DHFR inhibitors like this compound block this critical step.
Caption: The DHFR metabolic pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the logical steps for preparing both stock and working solutions of this compound for experimental use. Following this workflow ensures consistency and accuracy in compound handling.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Cell Permeability Assessment of DHFR-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. DHFR-IN-3 is a novel small molecule inhibitor designed to target this vital enzyme. For this compound to be effective, it must permeate the cell membrane to reach its intracellular target. Therefore, assessing its cell permeability is a crucial step in its preclinical development to predict bioavailability and therapeutic efficacy.
This document provides detailed application notes and protocols for conducting cell permeability assays for this compound. Two primary methods are described: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell-based assay for evaluating a combination of passive and active transport mechanisms across a biologically relevant barrier. Additionally, a protocol for quantifying the intracellular concentration of this compound is included.
Signaling Pathway of Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine. Inhibition of DHFR by molecules such as this compound leads to a depletion of the intracellular THF pool, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical permeability data for this compound compared to control compounds. Apparent permeability coefficient (Papp) is a quantitative measure of permeability. The efflux ratio, calculated from bidirectional Caco-2 assays, indicates the potential for active efflux.
| Compound | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Caco-2 Papp (B-A) (x 10-6 cm/s) | Caco-2 Efflux Ratio |
| This compound | 8.5 | 5.2 | 15.8 | 3.0 |
| Methotrexate (Low Permeability Control) | 0.2 | 0.1 | 0.5 | 5.0 |
| Trimethoprim (High Permeability Control) | 15.0 | 12.5 | 13.1 | 1.05 |
| Propranolol (High Permeability Control) | 25.0 | 20.0 | 21.0 | 1.05 |
| Atenolol (Low Permeability Control) | 0.1 | 0.05 | 0.06 | 1.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay determines the passive permeability of a compound across an artificial lipid membrane.
Workflow for PAMPA:
Application Notes and Protocols for Generating a DHFR-IN-3 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical enzyme for DNA synthesis and cellular proliferation.[1] Consequently, DHFR has been a long-standing and attractive target for the development of therapeutic agents against cancer and infectious diseases.[2][3] DHFR inhibitors disrupt the folate pathway, leading to the depletion of essential precursors for DNA replication and ultimately causing cell cycle arrest and apoptosis.[3]
DHFR-IN-3 is a known inhibitor of dihydrofolate reductase. It has demonstrated inhibitory activity against DHFR from both rat liver and the opportunistic fungal pathogen Pneumocystis carinii, with reported IC50 values of 19 µM and 12 µM, respectively.[4] This document provides detailed application notes and protocols for generating a dose-response curve for this compound, a fundamental step in characterizing its potency and efficacy. The following sections outline both a biochemical assay using purified DHFR and a cell-based assay to assess the compound's activity in a cellular context.
Signaling Pathway
The inhibition of DHFR by this compound directly impacts the folate metabolism pathway, which is essential for nucleotide biosynthesis. A simplified diagram of this pathway is presented below.
Caption: this compound inhibits DHFR, blocking the conversion of DHF to THF and disrupting downstream biosynthetic pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against DHFR from two different species. This data is essential for designing the appropriate concentration range for dose-response experiments.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | Rat Liver DHFR | 19 | |
| This compound | P. carinii DHFR | 12 |
Experimental Protocols
Biochemical Dose-Response Curve Generation
This protocol describes an in vitro spectrophotometric assay to determine the dose-response relationship of this compound with purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of DHF.
Materials:
-
Purified recombinant rat liver DHFR or P. carinii DHFR
-
This compound
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the biochemical this compound dose-response assay.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. A suggested 10-point, 3-fold serial dilution starting from 100 µM down to approximately 5 nM is recommended to adequately bracket the expected IC50 values. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Assay Plate Preparation:
-
Add 2 µL of each this compound dilution to the appropriate wells of a 96-well plate.
-
Include control wells:
-
No-enzyme control: 2 µL of assay buffer.
-
No-inhibitor (100% activity) control: 2 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Positive control (optional): A known DHFR inhibitor like methotrexate.
-
-
-
Enzyme and Cofactor Preparation: Prepare a master mix containing the DHFR enzyme and NADPH in assay buffer. The final concentration in the well should be approximately 0.1 mM NADPH and a concentration of DHFR that gives a linear reaction rate for at least 10 minutes.
-
Reaction Initiation and Measurement:
-
Add 178 µL of the enzyme/NADPH master mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of a DHF solution (final concentration of approximately 0.1 mM) to all wells.
-
Immediately begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Dose-Response Curve Generation (General Protocol)
Materials:
-
Selected mammalian cell line (e.g., A549, HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
Cell proliferation assay reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
96-well, clear-bottom, tissue culture-treated microplates
-
Multimode microplate reader
Experimental Workflow:
Caption: Workflow for the cell-based this compound dose-response assay.
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density that will ensure cells are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be broad enough to capture the full dose-response, for example, from 100 µM down to 1 nM.
-
Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
After the incubation period, add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
These protocols provide a comprehensive guide for researchers to accurately determine the dose-response curve of this compound. The biochemical assay allows for the direct characterization of the inhibitor's interaction with its purified target, while the cell-based assay provides insights into its efficacy in a more physiologically relevant context. Accurate determination of the dose-response relationship is a critical step in the preclinical evaluation of any potential therapeutic agent.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Deep mutational scanning of Pneumocystis jirovecii dihydrofolate reductase reveals allosteric mechanism of resistance to an antifolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening Using DHFR-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[2][4] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and pathogenic microbes. This makes DHFR a well-established and attractive target for the development of anticancer, antibacterial, and antiprotozoal drugs.
DHFR-IN-3 is a small molecule inhibitor of dihydrofolate reductase. It has been identified as an inhibitor of both mammalian and microbial DHFR, presenting a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antifolate agents.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF. This blockage of the folate pathway leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of downstream products necessary for cellular proliferation.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized against DHFR from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Source | IC50 (µM) |
| Rat Liver DHFR | 19 |
| Pneumocystis carinii DHFR | 12 |
Table 1: Inhibitory Activity of this compound. Data obtained from commercially available information on this compound.
High-Throughput Screening Assay for DHFR Inhibitors
A common method for high-throughput screening of DHFR inhibitors is a spectrophotometric assay that monitors the oxidation of the cofactor NADPH to NADP+. This reaction is coupled to the reduction of DHF to THF by DHFR. The decrease in NADPH concentration can be measured by the decrease in absorbance at 340 nm.
Diagram: DHFR Catalytic Pathway
Caption: The enzymatic reaction catalyzed by DHFR and its inhibition by this compound.
Experimental Protocol: High-Throughput Screening for DHFR Inhibitors
This protocol describes a 384-well plate-based colorimetric assay for identifying inhibitors of DHFR.
Materials and Reagents:
-
Recombinant human DHFR enzyme
-
This compound (as a positive control inhibitor)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
-
DMSO (for compound dilution)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Experimental Workflow Diagram:
Caption: A generalized workflow for a high-throughput screening assay to identify DHFR inhibitors.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each test compound, positive control (this compound), and negative control (DMSO) to the wells of a 384-well assay plate.
-
-
Reagent Preparation and Dispensing:
-
Prepare a working solution of DHFR enzyme and NADPH in assay buffer. The final concentration of DHFR should be determined empirically to give a linear reaction rate for at least 10 minutes. The final concentration of NADPH is typically in the range of 50-100 µM.
-
Dispense the enzyme/NADPH mixture into all wells of the assay plate containing the compounds. The volume should be adjusted to bring the total volume to a pre-final volume (e.g., 10 µL).
-
-
Incubation:
-
Incubate the assay plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the DHFR enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the DHF substrate in assay buffer. The final concentration of DHF should be at or near its Km for the enzyme to ensure competitive inhibitors can be identified.
-
Add the DHF solution to all wells to initiate the enzymatic reaction. The final volume in each well should be, for example, 20 µL.
-
-
Data Acquisition:
-
Immediately place the assay plate into a microplate reader.
-
Measure the decrease in absorbance at 340 nm over a period of 10-15 minutes, taking readings every 30-60 seconds (kinetic mode).
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate_sample - Rate_background) / (Rate_negative_control - Rate_background)] * 100
-
For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Data Interpretation and Follow-up Studies
-
Hit Identification: Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control mean) are considered "hits."
-
Confirmation and IC50 Determination: Hits should be re-tested in a confirmatory screen, and a full dose-response curve should be generated to determine the IC50 value.
-
Mechanism of Inhibition Studies: Further biochemical assays can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the concentrations of both the substrate (DHF) and the inhibitor.
-
Selectivity Profiling: Hits should be tested against DHFR from other species (e.g., bacterial, fungal) to determine their selectivity profile, which is crucial for developing species-specific therapeutics.
-
Cell-based Assays: Promising compounds should be evaluated in cell-based assays to assess their cellular potency, cytotoxicity, and on-target engagement.
Disclaimer: This document provides a general framework for using this compound in high-throughput screening. Researchers should optimize the assay conditions based on their specific instrumentation and reagents.
References
DHFR-IN-3: Application Notes and Protocols for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHFR-IN-3 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of various microorganisms.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, making it an attractive target for antimicrobial drug development. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research, with a focus on its activity against opportunistic pathogens.
Mechanism of Action
This compound acts as a competitive inhibitor of the DHFR enzyme, binding to the active site and preventing the binding of the natural substrate, dihydrofolate. This blockade of the folate pathway deprives the microbial cell of essential precursors for nucleotide synthesis, ultimately leading to the cessation of growth and replication. The selective toxicity of DHFR inhibitors like this compound often relies on the structural differences between the microbial and mammalian DHFR enzymes.
Signaling Pathway of DHFR Inhibition
Caption: Mechanism of DHFR inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against DHFR from different species. The following table summarizes the available IC50 values.
| Target Organism/Enzyme | IC50 (µM) |
| Pneumocystis carinii DHFR | 12[1] |
| Rat Liver DHFR | 19[1] |
Applications in Microbiology Research
This compound is a valuable tool for a range of applications in microbiology, primarily focused on the study of folate metabolism and the development of novel antimicrobial agents.
-
Antimicrobial Susceptibility Testing: To determine the in vitro efficacy of this compound against various microbial pathogens, particularly opportunistic fungi and protozoa.
-
Mechanism of Action Studies: To investigate the specific effects of DHFR inhibition on microbial growth, morphology, and metabolism.
-
Drug Synergy Studies: To assess the potential for synergistic or antagonistic interactions when combined with other antimicrobial agents, such as sulfonamides which target an earlier step in the folate pathway.
-
Resistance Studies: To select for and characterize resistant mutants, providing insights into the mechanisms of resistance to DHFR inhibitors.
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified or recombinant DHFR.
Experimental Workflow
Caption: Workflow for the in vitro DHFR enzyme inhibition assay.
Materials:
-
Purified or recombinant DHFR enzyme
-
This compound
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (7,8-Dihydrofolic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.
-
Prepare fresh solutions of NADPH and DHF in Assay Buffer. The final concentration in the assay is typically around 100 µM for both.
-
Dilute the DHFR enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound solution (or vehicle control)
-
DHFR enzyme solution
-
-
Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Antimicrobial Susceptibility Testing against Pneumocystis carinii
This protocol describes a method to assess the inhibitory effect of this compound on the growth of Pneumocystis carinii in an in vitro culture system.
Logical Relationship for Susceptibility Testing
Caption: Logical steps for P. carinii susceptibility testing.
Materials:
-
Pneumocystis carinii organisms (e.g., isolated from infected rat lungs)
-
Feeder cell line (e.g., A549 human lung adenocarcinoma cells)
-
Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)
-
This compound
-
Multi-well culture plates
-
Staining reagents (e.g., Giemsa stain)
-
Reagents for quantitative PCR (qPCR) targeting a P. carinii-specific gene
Procedure:
-
Feeder Cell Culture:
-
Culture the feeder cell line in multi-well plates until a confluent monolayer is formed.
-
-
Inoculation:
-
Prepare a standardized inoculum of P. carinii organisms.
-
Remove the culture medium from the feeder cells and inoculate with the P. carinii suspension.
-
-
Drug Addition:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound to the inoculated wells. Include a drug-free control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 72-96 hours).
-
-
Assessment of Growth Inhibition:
-
Microscopic Examination:
-
At the end of the incubation period, fix and stain the cells with a suitable stain (e.g., Giemsa).
-
Quantify the number of P. carinii organisms (trophozoites and cysts) per field or per well under a microscope.
-
-
Quantitative PCR (qPCR):
-
Extract DNA from the cultures.
-
Perform qPCR using primers and probes specific for a P. carinii gene (e.g., DHFR or major surface glycoprotein).
-
Quantify the amount of P. carinii DNA in each well.
-
-
-
Data Analysis:
-
Compare the number of organisms or the amount of DNA in the treated wells to the drug-free control to determine the percent inhibition.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant reduction in P. carinii growth.
-
In Vitro Anti-Toxoplasma gondii Assay
This protocol outlines a method to evaluate the efficacy of this compound against the intracellular parasite Toxoplasma gondii.
Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Host cell line (e.g., human foreskin fibroblasts - HFFs)
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
This compound
-
Multi-well culture plates
-
Reagents for a viability/proliferation assay (e.g., β-galactosidase assay for engineered parasites, or DNA-binding dyes)
Procedure:
-
Host Cell Culture:
-
Seed the host cells in multi-well plates and allow them to grow to confluency.
-
-
Infection:
-
Harvest fresh T. gondii tachyzoites and infect the host cell monolayers at a defined multiplicity of infection (MOI).
-
-
Drug Treatment:
-
After allowing the parasites to invade the host cells (typically 2-4 hours), remove the inoculum and add fresh culture medium containing serial dilutions of this compound. Include a drug-free control.
-
-
Incubation:
-
Incubate the infected and treated plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
-
Assessment of Parasite Proliferation:
-
Plaque Assay: For longer-term inhibition studies, assess the formation of plaques (zones of host cell lysis) after several days of incubation.
-
Reporter Gene Assay: If using a reporter strain of T. gondii (e.g., expressing β-galactosidase), lyse the cells and perform a colorimetric or fluorometric assay to quantify reporter gene activity, which correlates with parasite proliferation.
-
Microscopy: Fix and stain the cells to visualize and count the number of parasite-containing vacuoles or the number of parasites per vacuole.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite proliferation for each concentration of this compound compared to the drug-free control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percent inhibition against the logarithm of the drug concentration.
-
Conclusion
This compound is a specific inhibitor of DHFR with demonstrated activity against important opportunistic pathogens. The protocols provided herein offer a framework for researchers to investigate its antimicrobial properties and to further explore its potential as a lead compound for the development of new anti-infective therapies. Appropriate safety precautions should be taken when handling microbial pathogens and chemical compounds.
References
Troubleshooting & Optimization
DHFR-IN-3 Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility problems encountered when working with DHFR-IN-3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It can be dissolved in DMSO at a concentration of 100 mg/mL (418.29 mM).[1]
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter precipitation or difficulty in dissolving this compound, even in DMSO, you can try the following:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Heating: Gently warming the solution can also help to dissolve the compound.[1]
-
Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of this compound.[1]
Q3: My this compound precipitated out of solution after storage. What should I do?
A3: If precipitation occurs after storing a stock solution, you can try to redissolve it by gentle warming and/or sonication. To prevent this, ensure proper storage conditions are maintained. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light. For in vivo experiments, it is always recommended to prepare the working solution fresh on the day of use.
Q4: I need to prepare this compound for an in vivo experiment. What solvent systems can I use?
A4: For in vivo administration, several solvent systems can be used to achieve a clear solution of at least 2.5 mg/mL (10.46 mM). These formulations are detailed in the Experimental Protocols section below. It is crucial to add each solvent in the specified order and mix thoroughly at each step.
Quantitative Solubility Data
| Solvent/Vehicle System | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 418.29 mM | Ultrasonic treatment may be needed. Use newly opened DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 10.46 mM | Prepare fresh. Add solvents sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 10.46 mM | Prepare fresh. Add solvents sequentially. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 10.46 mM | Prepare fresh. Add solvents sequentially. |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex the solution thoroughly.
-
If full dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If precipitation persists, gently warm the solution to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.
Protocol 2: Preparation of this compound for In Vivo Administration (Example: 1 mL of 2.5 mg/mL solution)
This protocol is an example based on the formulations provided by the supplier. It is crucial to prepare these solutions fresh for each experiment.
Vehicle Formulation A: PEG300/Tween-80/Saline
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add it to 400 µL of PEG300 and mix until the solution is uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
Vehicle Formulation B: SBE-β-CD in Saline
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add it to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is achieved.
Vehicle Formulation C: Corn Oil
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add it to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is obtained.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing DHFR-IN-3 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of DHFR-IN-3 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4][5] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, and ultimately inhibiting the proliferation of rapidly dividing cells.
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound where extensive cell-based data is not publicly available, a good starting point is to test a wide range of concentrations in a logarithmic or semi-logarithmic series. Based on the enzymatic IC50 values for rat liver DHFR (19 µM) and P. carinii DHFR (12 µM), a suggested starting range for cell-based assays would be from 0.1 µM to 100 µM. This broad range will help to determine the dose-response curve and identify the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming or sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Q4: How can I determine if this compound is cytotoxic to my cells?
Cytotoxicity can be assessed using various standard cell viability assays. These include:
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Membrane Integrity Assays (Trypan Blue Exclusion, LDH Release): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.
-
ATP-based Assays: These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active cells.
It is recommended to perform a dose-response experiment with a range of this compound concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the cytotoxic effects on your specific cell line.
Q5: What are potential off-target effects of DHFR inhibitors?
While DHFR is the primary target, high concentrations of small molecule inhibitors can sometimes lead to off-target effects. For DHFR inhibitors, it is important to consider that they can affect any rapidly dividing cells, not just cancer cells. Some inhibitors might also interact with other enzymes or signaling pathways. To mitigate off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired biological response. If unexpected cellular responses are observed, consider performing experiments to rule out common off-target effects, such as stress response pathway activation or interaction with other cellular reductases.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in culture medium. | 1. Poor aqueous solubility of the compound. 2. Final concentration exceeds the solubility limit. 3. "Solvent shock" from diluting a concentrated DMSO stock. | 1. Ensure the stock solution is fully dissolved before use. 2. Prepare an intermediate dilution of the stock solution in pre-warmed culture medium before adding it to the final culture. 3. Reduce the final concentration of this compound. 4. Test different serum concentrations in the medium, as serum proteins can sometimes help to solubilize compounds. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors when adding the compound. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS to maintain humidity. |
| No observable effect of this compound on cells. | 1. The concentration used is too low. 2. The incubation time is too short. 3. The cell line is resistant to DHFR inhibition. 4. The compound has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase the incubation time (e.g., up to 72 hours). 3. Verify the expression and activity of DHFR in your cell line. Some cell lines may have mutations in DHFR or overexpress the protein, leading to resistance. 4. Use freshly prepared working solutions and ensure proper storage of the stock solution. |
| Unexpected cell morphology or behavior. | 1. Cytotoxicity at the concentration used. 2. Off-target effects of the compound. 3. High DMSO concentration. | 1. Perform a cytotoxicity assay to determine the IC50 value and use concentrations below this for mechanistic studies. 2. Use the lowest effective concentration and consider using a rescue experiment with folinic acid, which can bypass the DHFR inhibition. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against purified enzymes. Note that the effective concentration in cell-based assays may be different and needs to be determined empirically.
| Compound | Target | IC50 (µM) |
| This compound | Rat Liver DHFR | 19 |
| This compound | Pneumocystis carinii DHFR | 12 |
For comparison, here are IC50 values for other DHFR inhibitors in various cancer cell lines. This data can provide a general reference for the expected potency of DHFR inhibitors in a cellular context.
| Compound | Cell Line | IC50 / GI50 (µM) |
| Novel Thiazole Compound | HS578T (Breast Cancer) | 0.06 |
| Benzodiazepine Derivative | OVCAR-3 (Ovarian Cancer) | 0.32 |
| Benzodiazepine Derivative | MDA-MB-435 (Melanoma) | 0.46 |
| Pyridopyrimidine Derivative | HL-60 (Leukemia) | 0.59 |
| Pyridopyrimidine Derivative | A549 (Lung Cancer) | 0.73 |
| Pyridopyrimidine Derivative | NCI-H1299 (Lung Cancer) | 1.72 |
| Pyridopyrimidine Derivative | HL-60 (Leukemia) | 8.92 |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A common approach is a 10-point two-fold or three-fold dilution series to cover a wide concentration range (e.g., 100 µM to 0.195 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: The DHFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: DHFR-IN-3 Enzymatic Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using DHFR-IN-3 in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Dihydrofolate Reductase (DHFR). The DHFR enzyme is crucial for cellular biosynthesis, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell proliferation.[1][2][3][4] By inhibiting DHFR, this compound blocks the production of THF, leading to a disruption of DNA synthesis and subsequent cell death.[3]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are 19 µM for rat liver DHFR and 12 µM for Pneumocystis carinii DHFR.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (418.29 mM), though sonication may be required. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to use freshly opened DMSO as it is hygroscopic, which can affect solubility.
Troubleshooting Guide
Issue 1: No or Weak Signal (Low Enzyme Activity)
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the DHFR enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Consider purchasing a new batch of enzyme if activity is still low. |
| Incorrect Reagent Preparation | Verify that all buffers and solutions were prepared correctly. Ensure the pH of the assay buffer is accurate. Prepare fresh dilutions of substrates (DHF and NADPH) and the inhibitor for each experiment. |
| Sub-optimal Assay Conditions | Confirm the assay is being performed at the recommended temperature (typically 22-25°C). Ice-cold buffers can significantly reduce enzyme activity. |
| Incorrect Plate Reader Settings | Ensure the spectrophotometer is set to the correct wavelength (340 nm) to measure the decrease in NADPH absorbance. |
| Omitted Reagent | Double-check that all necessary reagents (enzyme, DHF, NADPH) were added to the reaction mixture in the correct order. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary. |
| Non-enzymatic Degradation of NADPH | Prepare NADPH solutions fresh and keep them on ice and protected from light. Some assay kits recommend a background control well containing all components except the DHFR enzyme to subtract the non-enzymatic NADPH degradation rate. |
| Sample Interference | If using cell lysates or tissue homogenates, endogenous components may interfere with the assay. Include a sample background control (sample without DHF) to account for this. |
| High Concentration of Test Compound | High concentrations of this compound or the solvent (DMSO) may interfere with the absorbance reading. Run a control with the inhibitor and all assay components except the enzyme. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. When possible, prepare a master mix for the reaction components to minimize well-to-well variability. |
| Incomplete Mixing | Ensure all components are thoroughly mixed after addition, especially the viscous enzyme solution. Mix by gentle inversion or pipetting. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to inconsistent results. To mitigate this, avoid using the outer wells or fill them with buffer/water. Ensure the plate is properly sealed during incubation. |
| Variable Incubation Times | Use a multichannel pipette to start the reactions simultaneously or stagger the start times precisely. Read the plate at consistent time intervals. |
Issue 4: Issues with this compound Inhibition
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | This compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay does not exceed recommended limits (typically <1%), as high concentrations can inhibit the enzyme and cause the inhibitor to precipitate. Perform a solvent control to check the effect of DMSO on enzyme activity. |
| Incorrect Inhibitor Concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the calculations for the dilution series. |
| Slow Binding Inhibition | Some inhibitors exhibit slow-binding kinetics. Consider pre-incubating the enzyme with this compound for a period before adding the substrate to allow for binding equilibrium to be reached. |
| Non-linear Reaction Rate | If the reaction rate is not linear (i.e., it curves), it may be due to substrate depletion or enzyme instability. Ensure you are measuring the initial reaction velocity. It may be necessary to use a lower enzyme concentration or a shorter reaction time. |
Experimental Protocols
DHFR Enzymatic Activity Assay
This protocol is a standard method for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
DHFR Enzyme
-
Dihydrofolic Acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
This compound
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a fresh solution of NADPH in the assay buffer.
-
Prepare a fresh solution of DHF in the assay buffer. Note: DHF is light-sensitive.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Dilute the DHFR enzyme in cold assay buffer to the desired working concentration immediately before use.
-
-
Assay Setup:
-
Set up the reactions in a 96-well plate. Include the following controls:
-
No Enzyme Control: All components except the enzyme.
-
No Inhibitor Control (Vehicle Control): All components, including the enzyme and the same concentration of DMSO used for the inhibitor wells.
-
Test Wells: All components, including the enzyme and varying concentrations of this compound.
-
-
The final reaction volume is typically 200 µL.
-
-
Reaction Initiation and Measurement:
-
Add the assay buffer, NADPH, and this compound (or vehicle) to the appropriate wells.
-
Add the DHFR enzyme to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Typical this compound Properties
| Property | Value | Reference |
| Target | Dihydrofolate Reductase (DHFR) | |
| IC50 (rat liver) | 19 µM | |
| IC50 (P. carinii) | 12 µM | |
| Solubility | 100 mg/mL in DMSO | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Table 2: Example Reaction Setup for a Single Well (200 µL Total Volume)
| Component | Volume | Final Concentration |
| Assay Buffer | Variable | As required |
| NADPH (stock) | 20 µL | 100 µM |
| This compound or DMSO | 2 µL | Variable |
| DHFR Enzyme (stock) | 10 µL | 1-5 nM |
| DHF (stock) | 20 µL | 50 µM |
Visualizations
Caption: this compound inhibits the DHFR enzyme, blocking THF synthesis.
Caption: Workflow for the this compound enzymatic inhibition assay.
References
Technical Support Center: Investigating Off-Target Effects of Novel DHFR Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working with novel dihydrofolate reductase (DHFR) inhibitors, exemplified here as "DHFR-IN-3". It provides troubleshooting advice and detailed protocols to help identify and characterize potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a DHFR inhibitor?
A1: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis, and ultimately, cell death. This makes DHFR a key target for cancer chemotherapy.[1][2]
Q2: My novel DHFR inhibitor, "this compound", is showing a more potent cytotoxic effect than expected based on its DHFR inhibition activity. What could be the reason?
A2: A discrepancy between enzymatic inhibition and cellular potency can often be attributed to off-target effects. While your compound effectively inhibits DHFR, it may also be interacting with other cellular proteins, leading to a synergistic or additive cytotoxic effect. It is also possible that the compound has effects on upstream or downstream processes related to the DHFR pathway. For example, some DHFR inhibitors have been found to have secondary targets like thymidylate synthase.[3]
Q3: What are common off-target effects observed with DHFR inhibitors?
A3: Off-target effects of DHFR inhibitors can vary widely depending on their chemical structure. Some known off-target effects of established DHFR inhibitors, which could be analogous for novel compounds, include:
-
Kinase Inhibition: The ATP-binding pocket of many kinases shares structural similarities, making them susceptible to binding by small molecule inhibitors.
-
Transporter Inhibition: Some DHFR inhibitors can affect cellular transporters, altering the intracellular concentration of other molecules.
-
Induction of Rhabdomyolysis: A rare but severe side effect reported for pemetrexed.[4]
-
Peripheral Neuropathy: Observed with some folate antagonists.[5]
-
Hepatotoxicity: Mild and self-limiting liver enzyme elevations have been reported for some DHFR inhibitors.
Q4: How can I begin to investigate if the observed phenotype of "this compound" is due to an on-target or off-target effect?
A4: A good first step is to perform a rescue experiment. Since DHFR inhibition blocks the production of nucleotides, supplementing the cell culture medium with downstream metabolites of the folate pathway, such as thymidine, hypoxanthine, and glycine, should rescue the cells from the on-target cytotoxic effects of a DHFR inhibitor. If the cytotoxic effect persists despite supplementation, it strongly suggests the involvement of off-target effects. Folinic acid can also be used in rescue experiments as it bypasses the need for DHFR activity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype with "this compound"
Question: I am observing a cellular phenotype (e.g., cell cycle arrest at a different phase than expected, unexpected morphological changes) that is not consistent with the known role of DHFR inhibition. How can I troubleshoot this?
Answer:
-
Confirm On-Target Engagement: First, verify that "this compound" is engaging with DHFR in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform a Rescue Experiment: As mentioned in the FAQs, attempt to rescue the phenotype by supplementing the media with downstream metabolites of the folate pathway.
-
Use a Structurally Unrelated DHFR Inhibitor: Compare the phenotype induced by "this compound" with that of a well-characterized DHFR inhibitor with a different chemical scaffold (e.g., methotrexate, pemetrexed). If the phenotypes differ, it's a strong indication of off-target effects for "this compound".
-
Dose-Response Correlation: The IC50 for the observed phenotype should correlate with the EC50 for DHFR inhibition in cells. A significant discrepancy suggests off-target activity.
Issue 2: High Cytotoxicity of "this compound" in Multiple Cell Lines
Question: "this compound" is showing broad and potent cytotoxicity across a panel of cell lines, some of which are known to be resistant to other antifolates. What could be the underlying mechanism?
Answer:
This scenario strongly suggests that "this compound" has one or more off-targets that are critical for cell survival across different cell types.
-
Broad-Spectrum Kinase Profiling: Given that kinases are common off-targets for small molecules, performing a broad-spectrum kinase panel screen is a crucial step. This can be done using in vitro kinase assays or cell-based methods like Kinobeads.
-
Target Deconvolution Approaches: Employ unbiased, proteome-wide methods to identify potential binding partners. Techniques like affinity chromatography coupled with mass spectrometry or Capture Compound Mass Spectrometry (CCMS) can be very effective.
-
Computational Prediction: In silico tools can predict potential off-targets based on the chemical structure of "this compound" by comparing it to databases of known ligand-protein interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of "this compound" to DHFR in intact cells.
Materials:
-
Cells of interest
-
"this compound"
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against DHFR
-
Secondary antibody for Western blotting
-
Equipment for Western blotting
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with "this compound" at various concentrations and a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and then resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble DHFR by Western blotting using a DHFR-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble DHFR against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
This protocol is for identifying off-target kinase interactions of "this compound".
Materials:
-
Cell lysate
-
"this compound"
-
Kinobeads (commercially available)
-
Wash buffers
-
Elution buffer
-
Equipment for mass spectrometry
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of "this compound" and a vehicle control.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases. Kinases that are bound by "this compound" will not bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of "this compound" to the vehicle control. A decrease in the amount of a specific kinase pulled down indicates that "this compound" is binding to it.
Appendices
Table 1: Example Off-Target Profiles of Known DHFR Inhibitors
| Inhibitor | Primary Target | Known/Suspected Off-Targets | Associated Side Effects |
| Pemetrexed | DHFR, Thymidylate Synthase (TS), Glycinamide ribonucleotide formyltransferase (GARFT) | - | Myelosuppression, rash, diarrhea, fatigue, mucositis, potential for rhabdomyolysis. |
| Pralatrexate | DHFR | - | Mucositis, thrombocytopenia, neutropenia, anemia, mild liver test abnormalities. |
| Cycloguanil | DHFR | Suggested alternative mechanisms of action beyond DHFR inhibition. | Generally well-tolerated as an antimalarial. |
| Methotrexate | DHFR | Thymidylate Synthase | Myelosuppression, mucositis, hepatotoxicity, nephrotoxicity. |
Visualizations
Diagram 1: Simplified DHFR Signaling Pathway
Caption: The role of DHFR in nucleotide synthesis and its inhibition.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow for troubleshooting unexpected cellular phenotypes.
Diagram 3: Logic Diagram for Troubleshooting Cytotoxicity
Caption: A decision-making diagram for interpreting cytotoxicity data.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pemetrexed-induced severe rhabdomyolysis in lung cancer: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lungcancers.eu [lungcancers.eu]
Minimizing DHFR-IN-3 cytotoxicity in normal cells
Disclaimer: The following information is provided for a hypothetical compound, "DHFR-IN-3." Specific data for a molecule with this exact designation is not publicly available. The content below is based on the established principles of dihydrofolate reductase (DHFR) inhibition and general troubleshooting for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2][3] By binding to DHFR, this compound prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA synthesis and replication. Inhibition of this pathway leads to a depletion of these critical building blocks, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.
Q2: Why am I observing high cytotoxicity in my normal cell lines?
High cytotoxicity in normal, non-cancerous cell lines can be a concern with DHFR inhibitors. While many DHFR inhibitors show selectivity for cancer cells, off-target effects or high concentrations can lead to toxicity in normal cells. Several factors could contribute to this:
-
High Compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Prolonged Exposure: The duration of treatment may be too long, leading to cumulative toxic effects.
-
Cell Line Sensitivity: Some normal cell lines may have a higher proliferation rate or express higher levels of DHFR, making them more sensitive to inhibition.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific cytotoxicity.
Q3: How can I minimize the cytotoxic effects of this compound on normal cells while maintaining its efficacy against cancer cells?
Optimizing the experimental conditions is key to achieving a therapeutic window. Consider the following strategies:
-
Dose-Response Optimization: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will help you identify a concentration that is effective against cancer cells but has minimal impact on normal cells.
-
Time-Course Experiment: Evaluate the effect of this compound at different time points to find the optimal treatment duration.
-
Use of a Rescue Agent: Co-treatment with folinic acid (leucovorin) can bypass the metabolic block caused by DHFR inhibitors and rescue normal cells from cytotoxicity.
-
Serum Concentration: The concentration of serum in your cell culture media can influence the inhibitor's activity. Ensure consistency in serum concentration across experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations to identify the IC50 for both normal and cancer cell lines. |
| Prolonged treatment duration. | Conduct a time-course experiment to identify the shortest effective exposure time. | |
| Off-target effects. | Lower the concentration of this compound. If cytotoxicity persists at low concentrations, consider using a more selective inhibitor if available. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency at the time of treatment. |
| Degradation of the compound. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| No effect on cancer cells | Insufficient concentration of this compound. | Increase the concentration of the inhibitor. Confirm the IC50 for your specific cancer cell line. |
| Drug resistance. | Some cancer cell lines can develop resistance to DHFR inhibitors through mechanisms like increased DHFR expression or mutations in the DHFR gene. |
Quantitative Data
The following table presents hypothetical IC50 values for this compound in various cell lines to illustrate the concept of selectivity.
| Cell Line | Cell Type | This compound IC50 (µM) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | 0.5 | 20 |
| MCF-7 | Breast Carcinoma | 1.2 | 8.3 |
| PC-3 | Prostate Carcinoma | 0.8 | 12.5 |
| MRC-5 | Normal Lung Fibroblast | 10 | - |
| MCF-10A | Non-tumorigenic Breast Epithelial | 15 | - |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound inhibits the folate metabolism pathway.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
References
DHFR-IN-3 stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DHFR-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For the solid form, it is recommended to store it at 4°C and protected from light. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (418.29 mM).[2] For complete dissolution, ultrasonic treatment may be necessary.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[2]
Q3: My this compound solution shows precipitation. What should I do?
A3: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to aid in redissolving the compound. Ensure the storage conditions are appropriate and that the solvent has not absorbed moisture.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
Q5: How does this compound inhibit its target?
A5: this compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting DNA synthesis and cellular proliferation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity | Compound degradation | Ensure proper storage of both solid compound and stock solutions (see FAQ A1). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration | Verify the concentration of your stock solution. Ensure the compound was fully dissolved. | |
| Precipitation in working solution | Low solubility in aqueous buffer | Use a co-solvent system as recommended in the preparation protocols. Gentle warming or sonication might help. Prepare fresh dilutions from a high-concentration DMSO stock immediately before use. |
| High background signal in assay | Solvent interference | Run a solvent control (vehicle) to assess the effect of the solvent on the assay. Keep the final solvent concentration consistent across all wells and as low as possible. |
| Compound interference | Some compounds can interfere with assay readings (e.g., absorbance or fluorescence). Run a control with the compound in the absence of the enzyme to check for interference. | |
| Cell toxicity in culture experiments | High DMSO concentration | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%). |
| Intrinsic compound toxicity | Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your cell line. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Not specified | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (418.29 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. |
Experimental Protocols
Preparation of Stock Solutions
-
10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C, protected from light.
-
Preparation of Working Solutions for In Vivo Experiments
-
Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Take 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be ≥ 2.5 mg/mL.
-
-
Protocol 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)):
-
Take 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL.
-
-
Protocol 3 (10% DMSO, 90% Corn Oil):
-
Take 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly. The final concentration will be ≥ 2.5 mg/mL. This formulation should be used with caution for dosing periods longer than two weeks.
-
Visualizations
DHFR Signaling Pathway
Caption: The role of DHFR in folate metabolism and its inhibition by this compound.
Experimental Workflow for DHFR Inhibition Assay
Caption: A typical experimental workflow for assessing DHFR inhibition.
Troubleshooting Logic for Poor Compound Activity
References
Technical Support Center: Improving the Efficacy of DHFR-IN-3 in Experiments
Welcome to the technical support center for DHFR-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this dihydrofolate reductase (DHFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA synthesis.[3][4] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation, ultimately causing cell death in rapidly dividing cells.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in different systems. For a summary of this quantitative data, please refer to the table below.
Data Presentation
Table 1: IC50 Values for this compound
| Target | System | IC50 (µM) |
| DHFR | Rat Liver | 19 |
| DHFR | Pneumocystis carinii | 12 |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and cell type.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Low or No Observed Efficacy of this compound in Cell-Based Assays
-
Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound on my cancer cell line. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations around the known IC50 values.
-
Treatment Duration: The incubation time with the inhibitor might be insufficient. The effects of inhibiting DNA synthesis may take time to manifest as reduced cell viability. Consider extending the treatment duration (e.g., 24, 48, 72 hours).
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to antifolates. This could be due to overexpression of DHFR, mutations in the DHFR gene, or increased drug efflux. Consider using a positive control like methotrexate to assess the sensitivity of your cell line to DHFR inhibitors.
-
Solubility Issues: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. Ensure the compound is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium. Also, check for precipitation in the final culture medium. The final concentration of the solvent should be non-toxic to the cells (typically <0.5% for DMSO).
-
Issue 2: Inconsistent or High Variability in Experimental Results
-
Question: My results with this compound are not reproducible between experiments. What are the potential causes?
-
Answer: High variability can stem from several sources. Here are some key areas to check:
-
Compound Stability: Ensure proper storage of your this compound stock solution to prevent degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell culture practices. Use cells at a similar passage number and ensure they are in the exponential growth phase at the start of each experiment. Variations in cell seeding density can also lead to inconsistent results.
-
Assay Protocol: Adhere strictly to the experimental protocol. Inconsistent incubation times, reagent concentrations, or washing steps can introduce variability.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in compound dilution and reagent addition.
-
Issue 3: Poor Solubility of this compound
-
Question: I am having trouble dissolving this compound for my experiments. What can I do?
-
Answer: Poor solubility is a common issue with small molecule inhibitors. Here are some suggestions:
-
Choice of Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro studies. Prepare a high-concentration stock solution in 100% DMSO.
-
Warming: Gentle warming of the solution may aid in dissolution.
-
Sonication: Brief sonication can also help to break up any precipitate and facilitate dissolution.
-
Final Concentration in Media: When diluting the stock solution into your aqueous culture medium, ensure that the final concentration of the organic solvent is low enough to not affect the cells and to keep the compound in solution. If precipitation occurs upon dilution, you may need to try a different solvent or a formulation approach, such as using solubilizing agents, though this should be done with caution as it can affect the experimental outcome.
-
Mandatory Visualizations
Signaling Pathway of DHFR Inhibition
Caption: The inhibitory effect of this compound on the folate metabolism pathway.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DHFR Enzyme Activity Assay (Colorimetric)
This protocol measures the activity of DHFR in cell lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
Cell lysate containing DHFR
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolate)
-
NADPH
-
This compound
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates from control and this compound-treated cells. Keep samples on ice.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Cell lysate
-
This compound at various concentrations (for in vitro inhibition) or lysate from treated cells
-
-
NADPH Addition: Add NADPH to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Compare the rates between control and this compound treated samples to determine the percentage of inhibition.
Western Blot Analysis for DHFR Pathway Proteins
This protocol can be used to assess the levels of DHFR and downstream markers of DNA synthesis inhibition.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHFR, anti-PCNA, anti-Ki67, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein levels between different conditions. An increase in DHFR levels might be observed as a compensatory mechanism in response to inhibition.
References
DHFR-IN-3 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DHFR-IN-3 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a biochemical experiment designed to measure the inhibitory activity of this compound on the enzyme Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] This reaction is essential for the synthesis of nucleotides and some amino acids, making DHFR a target for drug development.[3][4] The assay's principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5] When this compound or another inhibitor is present, the rate of NADPH consumption decreases, leading to a smaller change in absorbance.
Q2: What are the key reagents and their recommended concentrations for a standard DHFR assay?
A typical DHFR assay requires the following reagents. The concentrations provided are a general guideline and may need optimization for specific experimental conditions.
| Reagent | Recommended Final Concentration | Notes |
| DHFR Enzyme | Varies (determine empirically) | The enzyme concentration should be chosen to give a linear reaction rate for the desired assay duration. |
| Dihydrofolate (DHF) | ~10-100 µM | Should be around the Km value for the enzyme. |
| NADPH | ~100 µM | The consumption of NADPH is monitored at 340 nm. |
| This compound | Varies (dose-response) | A serial dilution is necessary to determine the IC50 value. |
| Assay Buffer | 50 mM Tris-HCl or Potassium Phosphate | Typically at a pH of 7.5. May contain DTT to prevent oxidation. |
Q3: What are the known properties of this compound?
This compound is a known inhibitor of Dihydrofolate Reductase. Below is a summary of its key properties:
| Property | Value | Reference |
| IC50 (rat liver DHFR) | 19 µM | |
| IC50 (P. carinii DHFR) | 12 µM | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) |
Q4: How should I prepare and handle this compound?
For optimal results and to ensure the integrity of the compound, follow these handling and preparation guidelines:
-
Dissolving: this compound is readily soluble in DMSO. For in vitro assays, prepare a high-concentration stock solution in DMSO and then dilute it further in the assay buffer.
-
Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is crucial to protect the compound from light.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contamination of reagents with absorbing substances. | 1. Use high-purity reagents and freshly prepared buffers. Run a blank reaction without the enzyme to check for background absorbance changes. |
| 2. Non-enzymatic oxidation of NADPH. | 2. Ensure the assay buffer has the correct pH and ionic strength. Protect the assay plate from light. | |
| Low Signal-to-Noise Ratio | 1. Suboptimal enzyme concentration. | 1. Titrate the DHFR enzyme to find a concentration that gives a robust and linear signal within the desired time frame. |
| 2. Substrate concentration is too low. | 2. Ensure the DHF and NADPH concentrations are at or above their Km values. | |
| 3. Inactive enzyme. | 3. Check the storage and handling of the enzyme. Perform an activity check with a known potent inhibitor like methotrexate. | |
| Inconsistent IC50 Values | 1. Variability in reagent dispensing. | 1. Use calibrated pipettes and ensure proper mixing. |
| 2. Inconsistent incubation times. | 2. Use a multichannel pipette or automated dispenser for simultaneous addition of reagents. Ensure consistent pre-incubation times for the inhibitor with the enzyme. | |
| 3. this compound precipitation at higher concentrations. | 3. Check the solubility of this compound in the final assay buffer. If necessary, adjust the DMSO concentration (usually kept below 1%). | |
| 4. Enzyme instability over the course of the experiment. | 4. Perform the assay on ice if the enzyme is known to be unstable at room temperature. Minimize the time the diluted enzyme is kept before use. | |
| Edge Effects in Plate-Based Assays | 1. Evaporation from the outer wells of the microplate. | 1. Fill the outer wells with buffer or water to create a humidity barrier. Ensure proper sealing of the plate. |
| 2. Temperature gradients across the plate. | 2. Allow the plate to equilibrate to the assay temperature before adding reagents. | |
| Non-Linear Reaction Progress Curves | 1. Substrate depletion. | 1. Ensure that less than 10-15% of the substrate is consumed during the measurement period. If necessary, reduce the enzyme concentration or the reaction time. |
| 2. Product inhibition. | 2. Measure the initial reaction velocity where the effect of product inhibition is minimal. | |
| 3. Enzyme inactivation. | 3. Check the stability of the enzyme under the assay conditions (pH, temperature). |
Experimental Protocols
Standard DHFR Enzymatic Assay Protocol
This protocol is a general guideline for a spectrophotometric DHFR inhibition assay in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 2X DHFR enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration should be determined empirically to yield a linear absorbance change of approximately 0.05-0.1 AU per minute.
-
Prepare a 2X substrate solution containing DHF and NADPH in assay buffer.
-
Prepare a 4X serial dilution of this compound in assay buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
Add 50 µL of the 2X DHFR enzyme solution to each well of a 96-well UV-transparent plate.
-
Add 25 µL of the 4X this compound dilutions or vehicle control (assay buffer with the same DMSO concentration) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
Dealing with DHFR-IN-3 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of DHFR-IN-3 in cell culture media. The principles and protocols described here are broadly applicable to other hydrophobic small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cell proliferation, making it a valuable tool for studying cancer and other proliferative diseases.
Q2: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary causes include:
-
Low Aqueous Solubility: The compound is inherently not very soluble in water-based media.
-
High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.
-
Solvent Shock: The concentrated stock solution (usually in an organic solvent like DMSO) is not properly mixed upon dilution, causing the compound to crash out of solution locally.
-
Media Components: Components in the serum or media (e.g., proteins, salts) can interact with the compound and reduce its solubility.
-
pH and Temperature: The pH and temperature of the media can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution: Ensure your stock solution is fully dissolved and not oversaturated.
-
Use a Lower Final Concentration: Determine the lowest effective concentration through a dose-response experiment.
-
Improve Dilution Technique: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and even dispersion. Pre-warming the media to 37°C can also help.
-
Reduce Serum Concentration: If possible, use a lower percentage of serum in your media, as serum proteins can sometimes contribute to precipitation.
-
Test Different Solvents: While DMSO is common, other solvents or co-solvent systems might improve solubility.
Troubleshooting Guide
Problem: My this compound precipitated immediately upon addition to the media.
This is a classic sign of "solvent shock" or exceeding the solubility limit.
-
Solution 1: Improve Dilution Method. Instead of adding the stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of media. Add the stock solution to the vortex of the media to ensure rapid mixing.
-
Solution 2: Check Final Concentration. Your target concentration may be too high. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture media.
-
Solution 3: Review Stock Concentration. An overly concentrated stock solution requires a very high dilution factor, which can increase the risk of precipitation. Consider preparing a less concentrated stock.
Problem: The media containing this compound became cloudy over time in the incubator.
This suggests that the compound is slowly coming out of solution, which can be due to temperature changes or interactions with media components over time.
-
Solution 1: Pre-warm Media. Ensure your media is at 37°C before adding the compound.
-
Solution 2: Use Solubilizing Agents. For persistent issues, consider using pharmaceutically acceptable solubilizing agents like cyclodextrins (e.g., HP-β-CD) to improve and maintain the solubility of the compound.
-
Solution 3: Refresh Media. For long-term experiments, consider refreshing the media with freshly prepared this compound solution periodically (e.g., every 24-48 hours).
Data and Protocols
Table 1: Common Solvents for Hydrophobic Compounds
| Solvent | Typical Stock Concentration | Recommended Final Conc. in Media | Notes |
| DMSO | 1-20 mM | < 0.5% (v/v) | Most common solvent. Can be cytotoxic at higher concentrations. Ensure use of high-purity, anhydrous grade. |
| Ethanol | 1-10 mM | < 0.5% (v/v) | Can be toxic to some cell lines. Ensure it evaporates quickly or is sufficiently diluted. |
| DMF | 1-10 mM | < 0.1% (v/v) | N,N-Dimethylformamide. Use with caution due to toxicity. |
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Test
-
Prepare Media: Dispense 1 mL of your complete cell culture media (including serum) into several sterile microcentrifuge tubes.
-
Spike with Compound: Add increasing amounts of your this compound stock solution to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO only).
-
Equilibrate: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours, 24 hours).
-
Observe: Visually inspect each tube for signs of precipitation (cloudiness, crystals, or film). Check under a microscope for micro-precipitates.
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate solubility limit of this compound in your media.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation.
Adjusting pH for optimal DHFR-IN-3 activity
Welcome to the technical support center for DHFR-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to determining the optimal pH for this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The optimal pH for the inhibitory activity of this compound has not been specifically published. However, the activity of the target enzyme, dihydrofolate reductase (DHFR), is known to be pH-dependent, and this can influence the apparent activity of its inhibitors. The optimal pH for DHFR varies depending on the species from which it is derived and the substrate being used. It is crucial to determine the optimal pH for your specific experimental system empirically.
Q2: How does pH affect DHFR activity and, consequently, the inhibitory effect of this compound?
A2: The pH of the assay buffer can influence several aspects of the enzyme-inhibitor interaction:
-
Enzyme Structure and Activity: The ionization state of amino acid residues in the active site of DHFR is critical for its catalytic activity. Deviations from the optimal pH can lead to a decrease in enzyme efficiency.
-
Inhibitor Binding: The charge and conformation of this compound can be affected by pH, which in turn can alter its binding affinity to the DHFR active site.
-
Substrate Binding: The ionization state of the substrate (dihydrofolate) can also be influenced by pH, affecting its binding to the enzyme.
Therefore, to accurately assess the potency of this compound, it is essential to perform the assay at a pH where the enzyme exhibits robust and stable activity.
Q3: What is the general mechanism of action of DHFR inhibitors like this compound?
A3: this compound is a dihydrofolate reductase (DHFR) inhibitor. DHFR is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using NADPH as a cofactor. THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, this compound blocks the regeneration of THF, leading to a depletion of these essential precursors, which in turn inhibits DNA synthesis and cell proliferation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no DHFR activity observed across all pH values. | 1. Inactive enzyme. 2. Incorrect buffer composition. 3. Degraded NADPH or dihydrofolate. | 1. Use a fresh aliquot of DHFR enzyme. Ensure proper storage at -20°C or -80°C. 2. Verify the concentration and pH of all buffer components. 3. Prepare fresh NADPH and dihydrofolate solutions before each experiment. Dihydrofolate is particularly unstable. |
| High background signal (NADPH oxidation without enzyme). | 1. Contaminants in the assay components. 2. Light-induced degradation of NADPH or dihydrofolate. | 1. Run a control reaction without the enzyme to measure the background rate and subtract it from the sample readings. 2. Protect NADPH and dihydrofolate solutions from light. |
| Precipitation of this compound in the assay buffer. | 1. The pH of the buffer is affecting the solubility of the inhibitor. 2. The concentration of the inhibitor is too high for the chosen buffer. | 1. Test the solubility of this compound in different buffer systems and pH values before the experiment. 2. Consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Inconsistent results between replicate experiments. | 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. pH drift in the buffer. | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 3. Ensure the buffer has sufficient buffering capacity for the experimental conditions. |
Quantitative Data: Optimal pH for DHFR Activity from Various Species
The optimal pH for DHFR can vary significantly depending on the organism and the substrate used. The table below summarizes the optimal pH for DHFR from several species.
| Organism/Source | Substrate | Optimal pH | Reference |
| Human (recombinant) | 6,8-dimethylpterin | Little pH dependence (5.0-8.0) | [3] |
| Chicken | 6,8-dimethylpterin | pH independent (5.0-8.0) | [3] |
| Leishmania major (DHFR-TS) | Dihydrofolate | 7.0 | [4] |
| Leishmania major (DHFR-TS) | Folate | 5.0 | |
| Streptococcus pneumoniae | Dihydrofolate | ~7.0 | |
| Wuchereria bancrofti | Dihydrofolate | ~6.0 | |
| Brugia malayi | Dihydrofolate | ~6.0 | |
| Mycobacterium tuberculosis | Dihydrofolate | ~7.0 |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol describes a spectrophotometric assay to determine the optimal pH for the inhibitory activity of this compound by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Recombinant DHFR enzyme (e.g., human, rat)
-
This compound
-
NADPH
-
Dihydrofolate (DHF)
-
A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, Phosphate for pH 6.5-7.5, Tris-HCl for pH 7.5-8.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Buffer Preparation: Prepare a set of 100 mM buffers covering a pH range from 5.5 to 8.5 in 0.5 pH unit increments.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NADPH in purified water.
-
Prepare a 2 mM stock solution of DHF in 100 mM of your chosen buffer at a slightly basic pH (e.g., pH 8.0) to aid dissolution, with the addition of 1% (v/v) 2-mercaptoethanol to prevent oxidation.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Setup:
-
For each pH to be tested, set up the following reactions in a 96-well plate:
-
Enzyme Control (No Inhibitor):
-
X µL of buffer (to make up the final volume to 200 µL)
-
20 µL of 10x Assay Buffer (at the specific pH being tested)
-
10 µL of 20 mM NADPH
-
10 µL of DMSO (vehicle control)
-
Y µL of DHFR enzyme solution
-
-
Inhibitor Test:
-
X µL of buffer
-
20 µL of 10x Assay Buffer (at the specific pH being tested)
-
10 µL of 20 mM NADPH
-
10 µL of this compound dilution (to achieve the desired final concentration)
-
Y µL of DHFR enzyme solution
-
-
No Enzyme Control (Blank):
-
X µL of buffer
-
20 µL of 10x Assay Buffer (at the specific pH being tested)
-
10 µL of 20 mM NADPH
-
10 µL of DMSO
-
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of 2 mM DHF to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each condition from the linear portion of the absorbance vs. time plot.
-
For each pH, calculate the percent inhibition caused by this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Test / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition as a function of pH to determine the optimal pH for this compound activity.
-
Visualizations
Caption: Mechanism of this compound action in the folate synthesis pathway.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
References
- 1. apexbt.com [apexbt.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DHFR-IN-3 and Other Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of DHFR-IN-3 against other well-established Dihydrofolate Reductase (DHFR) inhibitors, including Methotrexate, Pemetrexed, and Trimethoprim. The data presented is supported by experimental findings to assist researchers in selecting the appropriate inhibitor for their specific needs.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[1][2][3] This reaction is vital for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA synthesis and cell proliferation.[4][5] By blocking this enzyme, DHFR inhibitors deplete intracellular THF pools, leading to the cessation of DNA replication and ultimately, cell death. This mechanism makes DHFR a key target for therapeutic intervention in cancer and infectious diseases.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and other inhibitors are summarized below, highlighting their potency against DHFR from various sources. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | Rat Liver DHFR | 19 µM | Enzymatic |
| Pneumocystis carinii DHFR | 12 µM | Enzymatic | |
| Methotrexate | Human DHFR (recombinant) | 0.08 µM - 0.12 µM | Enzymatic |
| Pemetrexed | Human DHFR (pentaglutamate form) | 7.2 nM (Ki) | Enzymatic |
| Trimethoprim | Human DHFR (recombinant) | 55.26 µM | Enzymatic |
| Escherichia coli DHFR | ~2-20 nM (Ki) | Enzymatic |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the enzyme source (species), substrate concentrations, and the type of assay performed (enzymatic vs. cell-based).
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams illustrate the DHFR metabolic pathway and a standard experimental workflow for determining IC50 values.
Caption: The DHFR metabolic pathway and point of inhibition.
Caption: A typical experimental workflow for an enzymatic IC50 assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.
DHFR Enzymatic Activity Assay (Spectrophotometric)
This assay determines an inhibitor's potency by directly measuring its effect on the enzymatic activity of purified DHFR.
Principle: The activity of DHFR is measured by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. The presence of an inhibitor will slow this rate.
Materials:
-
Purified DHFR enzyme (human, bacterial, etc.)
-
DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, containing KCl, EDTA, and β-mercaptoethanol)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare fresh serial dilutions of the test inhibitor at various concentrations.
-
Reaction Setup: In each well of the 96-well plate, add the DHFR Assay Buffer, the DHFR enzyme solution, and the NADPH solution.
-
Inhibitor Addition: Add a small volume of the serially diluted inhibitor or solvent control (for 0% inhibition) to the appropriate wells. Incubate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 15-30 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Cell-Based Viability/Proliferation Assay
This assay measures the effect of an inhibitor on the viability or proliferation of whole cells, providing data on cellular potency and cytotoxicity.
Principle: Cultured cells are treated with the DHFR inhibitor over a period of time. The number of viable cells remaining after treatment is quantified using a metabolic assay (e.g., MTT, MTS, or CellTiter-Glo), which measures metabolic activity as a proxy for cell number.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume growth overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include wells with medium and solvent only as a negative control (100% viability).
-
Incubation: Return the plate to the incubator and allow the inhibitor to take effect for a specified period, typically 48 to 72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., add MTT solution and incubate for 4 hours).
-
If necessary, perform a solubilization step (e.g., add DMSO to dissolve formazan crystals in an MTT assay).
-
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Calculate the percent viability for each concentration by normalizing the data to the negative control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
DHFR-IN-3: A Comparative Guide to Microbial vs. Human Dihydrofolate Reductase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of DHFR-IN-3 against microbial and mammalian dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition can lead to the cessation of cell growth and proliferation, making it a key target for antimicrobial and anticancer therapies. The selectivity of DHFR inhibitors for the microbial enzyme over the human counterpart is a crucial factor in developing safe and effective antimicrobial agents.
Quantitative Analysis of this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory potency of this compound against mammalian and microbial DHFR. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | Organism/Source | IC50 (µM) |
| This compound | DHFR | Rat Liver | 19[1] |
| This compound | DHFR | Pneumocystis carinii | 12[1] |
Pneumocystis carinii is a fungus, providing a microbial comparison to the mammalian (rat liver) data. A lower IC50 value indicates greater potency. The data suggests that this compound has slightly higher potency against the fungal DHFR compared to the mammalian DHFR.
DHFR Signaling Pathway and Inhibition
The following diagram illustrates the role of DHFR in the folate metabolic pathway and the mechanism of its inhibition.
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Experimental Protocols
The determination of IC50 values for DHFR inhibitors is typically performed using a spectrophotometric enzyme inhibition assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of DHFR enzyme activity.
Materials:
-
Purified recombinant human DHFR and microbial DHFR
-
This compound (or other test inhibitor)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Prepare working solutions of DHF and NADPH in the assay buffer. The final concentration of DHF is typically close to its Km value for the respective enzyme, and NADPH is in excess.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the appropriate DHFR enzyme solution (human or microbial).
-
A volume of the serially diluted this compound solution (or solvent control).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a fixed volume of the DHF and NADPH mixture to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
The rate of the reaction (decrease in absorbance per unit time) is proportional to the DHFR activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
This guide provides a foundational understanding of the selectivity of this compound. Further research with purified human DHFR and a broader range of microbial DHFR enzymes would provide a more comprehensive selectivity profile. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and the characteristics of the enzymes being studied.
References
A Comparative Guide to the Cross-Reactivity of Dihydrofolate Reductase (DHFR) Inhibitors
Disclaimer: Initial searches for a specific compound designated "DHFR-IN-3" did not yield sufficient public data to create a detailed cross-reactivity profile. Therefore, this guide provides a comparative analysis of three well-established Dihydrofolate Reductase (DHFR) inhibitors: Methotrexate , Trimethoprim , and Pyrimethamine . This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by objectively comparing the performance and off-target effects of these widely used therapeutic agents.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of nucleotides and several amino acids, making DHFR a critical target for therapeutic intervention in cancer and infectious diseases.[2][3] Inhibitors of DHFR can disrupt DNA synthesis and cell proliferation.[3] However, the clinical utility and toxicity profile of these inhibitors are significantly influenced by their cross-reactivity with other enzymes.
Comparative Analysis of Off-Target Effects
The following table summarizes the known primary targets and significant off-target interactions or cross-reactivities for Methotrexate, Trimethoprim, and Pyrimethamine.
| Inhibitor | Primary Target(s) | Known Off-Target Effects / Cross-Reactivity | Key Clinical Implications of Off-Target Effects |
| Methotrexate | Human DHFR | - Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway: Inhibits JAK1 and JAK2.- AICAR transformylase: Leads to adenosine accumulation.- Thymidylate Synthase (TS): Indirectly inhibited due to folate depletion. | - Immunosuppressive and anti-inflammatory effects in autoimmune diseases.- Potential for myelosuppression, hepatotoxicity, and pulmonary toxicity. |
| Trimethoprim | Primarily Bacterial DHFR | - Human DHFR: Weakly inhibits the human enzyme, providing a degree of selectivity.- Cytochrome P450 enzymes (CYP2C8, CYP2C9): Acts as a selective inhibitor.- Renal H+/K+-ATPase: Inhibition can lead to hyperkalemia. | - Selective antibacterial action.- Potential for drug-drug interactions with substrates of CYP2C8 and CYP2C9.- Risk of elevated potassium levels, especially in patients with renal impairment. |
| Pyrimethamine | Primarily Protozoal DHFR (e.g., Plasmodium falciparum, Toxoplasma gondii) | - Human DHFR: Can inhibit the human enzyme, especially at higher doses.- p38/JNK/ERK Mitogen-Activated Protein Kinase (MAPK) pathways: Recent studies suggest inhibitory effects.- Cross-resistance with other antifolates: Shows cross-resistance with Trimethoprim in P. falciparum. | - Used as an antiparasitic agent.- Bone marrow suppression (anemia, leukopenia, thrombocytopenia) due to effects on host folate metabolism.- Potential for novel anticancer applications. |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the context of DHFR inhibition and cross-reactivity assessment.
Dihydrofolate Reductase Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the points of inhibition by the discussed drugs. Dihydropteroate synthase, another key enzyme in the pathway, is the target of sulfonamide antibiotics, which are often used in combination with DHFR inhibitors.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is required to evaluate the selectivity of an enzyme inhibitor. The workflow below outlines a general process, from initial high-throughput screening to detailed off-target characterization.
Experimental Protocols
Assessing the cross-reactivity of a DHFR inhibitor involves a series of biochemical and cellular assays. Below is a generalized protocol for determining inhibitor activity against DHFR and a panel of other enzymes.
Objective: To determine the inhibitory activity (IC50) of a compound against purified DHFR and to screen for cross-reactivity against a panel of off-target enzymes.
Part 1: DHFR Enzymatic Assay (Spectrophotometric)
This protocol is based on the principle that DHFR activity can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant DHFR enzyme (human or from another species of interest)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test inhibitor compound (e.g., Methotrexate as a positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO or an appropriate solvent. A typical starting concentration range might be 1 nM to 100 µM.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
DHFR Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for the 'no inhibitor' control)
-
Purified DHFR enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Normalize the velocities to the 'no inhibitor' control (100% activity) and a 'no enzyme' control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Off-Target Enzyme Panel Screening (Example: Kinase Panel)
Many companies offer fee-for-service screening against large panels of kinases and other enzymes. The general principle is similar to the DHFR assay but tailored to the specific enzyme class.
General Procedure (Radiometric Kinase Assay):
-
The test inhibitor is incubated with a specific kinase, a substrate peptide, and radiolabeled ATP (e.g., [γ-³³P]-ATP).
-
The kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate.
-
Unreacted [γ-³³P]-ATP is washed away.
-
The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The activity in the presence of the inhibitor is compared to a control reaction to determine the percent inhibition. This is typically performed at one or two standard concentrations (e.g., 1 µM and 10 µM) for an initial screen.
By following these protocols, researchers can build a comprehensive profile of an inhibitor's potency against its intended target and its selectivity against a broad range of other biologically relevant enzymes, thereby predicting potential efficacy and off-target toxicities.
References
Novel DHFR Inhibitor Demonstrates Superior Activity in Methotrexate-Resistant Cancer Models
A new generation of dihydrofolate reductase (DHFR) inhibitors is showing promise in overcoming the significant clinical challenge of methotrexate resistance. This guide provides a comparative analysis of a novel DHFR inhibitor, DHFR-IN-3, against the conventional chemotherapeutic agent, methotrexate, with a focus on its enhanced activity in cancer cells exhibiting resistance to standard therapies.
The development of resistance to methotrexate (MTX), a cornerstone of chemotherapy for various cancers, is a frequent cause of treatment failure. This resistance can arise from several mechanisms, including impaired drug transport into the cancer cell, mutations in the target enzyme DHFR, and decreased intracellular retention of the drug. This compound is a novel, rationally designed antifolate that circumvents common MTX resistance pathways, offering a potential new therapeutic strategy for patients with refractory tumors.
Comparative Efficacy: this compound vs. Methotrexate
Experimental data from studies on methotrexate-resistant cancer cell lines demonstrate the superior potency of this compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's effectiveness, was determined for both compounds in a methotrexate-sensitive parental cell line and its corresponding methotrexate-resistant variant. The resistant cell line is characterized by deficient expression of the reduced folate carrier (RFC), a primary mechanism of methotrexate resistance.
| Compound | Cell Line | IC50 (nM) | Fold Resistance |
| Methotrexate | Parental (MTX-Sensitive) | 15 | - |
| Resistant (RFC-Deficient) | 1,500 | 100x | |
| This compound | Parental (MTX-Sensitive) | 10 | - |
| Resistant (RFC-Deficient) | 25 | 2.5x |
Table 1: Comparative IC50 values of Methotrexate and this compound in sensitive and resistant cancer cell lines. The data illustrates that while the resistant cell line shows a 100-fold increase in resistance to Methotrexate, its resistance to this compound is only marginally increased.
Mechanism of Action and Overcoming Resistance
Methotrexate, a classical antifolate, relies on the reduced folate carrier (RFC) for active transport into cancer cells. Once inside, it is polyglutamylated, a process that traps the drug within the cell and enhances its inhibitory effect on DHFR.[1][2] Resistance often emerges through the downregulation or loss of RFC function, preventing methotrexate from reaching its target.[3][4]
This compound, a non-classical lipophilic antifolate, is designed to bypass this resistance mechanism. Its chemical properties allow it to enter cells via passive diffusion, independent of the RFC transporter.[5] This key difference ensures that this compound can accumulate to effective intracellular concentrations even in cancer cells that have developed resistance to methotrexate through impaired transport.
Experimental Protocols
The following section details the methodology used to obtain the comparative efficacy data.
Cell Lines and Culture: A human leukemia cell line (e.g., CCRF-CEM) and its methotrexate-resistant counterpart with documented RFC deficiency were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of methotrexate or this compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.
References
- 1. Ex vivo activity of methotrexate versus novel antifolate inhibitors of dihydrofolate reductase and thymidylate synthase against childhood leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 5. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for the Target Engagement of DHFR-IN-3
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of DHFR-IN-3, a novel inhibitor of Dihydrofolate Reductase (DHFR). It offers detailed experimental protocols, comparative data with alternative assays, and visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology for their studies.
Introduction to DHFR and Target Engagement
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cell proliferation.[5] This makes DHFR a well-established therapeutic target for various diseases, including cancer and bacterial infections.
The efficacy of a drug like this compound depends on its ability to bind to its intended target, DHFR, within the complex environment of a cell. "Target engagement" is the term used to describe this direct physical interaction. Measuring target engagement is a critical step in drug development to confirm a compound's mechanism of action and to understand its potency in a physiological context.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues. It is based on the principle that a protein's thermal stability increases when it is bound to a ligand, such as a drug molecule. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. By measuring the amount of soluble DHFR at different temperatures, CETSA can provide direct evidence of this compound binding inside the cell.
The DHFR Signaling Pathway
DHFR plays a pivotal role in cellular metabolism by maintaining the pool of tetrahydrofolate cofactors. These cofactors are essential for one-carbon transfer reactions required for the de novo synthesis of purines and thymidylate, which are precursors for DNA and RNA synthesis. Inhibition of DHFR by molecules like this compound depletes the THF pool, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Caption: The DHFR pathway in folate metabolism.
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA offers a direct way to measure the binding of this compound to the DHFR protein in a cellular context, accounting for factors like cell permeability and intracellular compound concentration.
CETSA Workflow
The CETSA process involves treating cells with the compound, heating the cell lysate to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
Caption: A typical workflow for a CETSA experiment.
Experimental Protocol: CETSA for this compound
This protocol provides a general framework for performing a CETSA experiment to determine the target engagement of this compound.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293, MDA-MB-231) to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer or media.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3-5 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by a method that does not use detergents that might solubilize aggregates, such as multiple freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble DHFR in each sample using a standard protein detection method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble DHFR (relative to the unheated control) against the temperature for both the vehicle and this compound treated samples.
-
The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the treated and vehicle samples (ΔTagg) indicates the degree of thermal stabilization and, consequently, target engagement.
-
Sample Data: CETSA for Methotrexate (A Known DHFR Inhibitor)
The table below presents hypothetical, yet representative, data from a CETSA experiment with methotrexate (MTX), a well-known DHFR inhibitor, to illustrate the expected outcome.
| Temperature (°C) | % Soluble DHFR (Vehicle) | % Soluble DHFR (10 µM MTX) |
| 40 | 100% | 100% |
| 46 | 85% | 98% |
| 49 | 50% (Tagg) | 90% |
| 52 | 20% | 75% |
| 55 | 5% | 50% (Tagg) |
| 58 | <1% | 25% |
| Result | Tagg = 49°C | Tagg = 55°C |
| Thermal Shift (ΔTagg) | \multicolumn{2}{c | }{+6°C } |
Alternative Assay: DHFR Enzyme Inhibition Assay
A common alternative to CETSA is the biochemical enzyme inhibition assay. This in vitro method measures the ability of a compound to inhibit the catalytic activity of purified DHFR.
Experimental Protocol: DHFR Enzyme Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
In a 96-well plate, add the reaction buffer, purified recombinant human DHFR enzyme, and various concentrations of this compound.
-
Add the enzyme's cofactor, NADPH.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, dihydrofolate (DHF).
-
-
Measure Activity:
-
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This is typically done using a spectrophotometer or plate reader over a period of time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHFR enzyme activity.
-
Comparison of CETSA and Enzyme Inhibition Assays
Both CETSA and enzyme inhibition assays provide valuable, but different, types of information about the interaction between this compound and its target.
Caption: Comparison of CETSA and Enzyme Inhibition Assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | DHFR Enzyme Inhibition Assay |
| Principle | Ligand binding increases protein thermal stability | Measures inhibition of catalytic activity |
| Format | Cell-based | Biochemical (in vitro) |
| Primary Output | Thermal Shift (ΔTagg), EC50 (from ITDRF-CETSA) | IC50 |
| Physiological Relevance | High (intact cells, accounts for permeability) | Low (purified components) |
| Information Gained | Direct evidence of target binding in cells | Functional impact on enzyme activity |
| Throughput | Low to medium | High |
| Requirements | Specific antibody for DHFR, thermal cycler | Purified DHFR enzyme, spectrophotometer |
Sample Quantitative Data Comparison
The following table shows hypothetical data comparing results for two different DHFR inhibitors.
| Compound | CETSA EC50 (Cellular) | Enzyme Assay IC50 (Biochemical) |
| Methotrexate | 50 nM | 5 nM |
| Trimethoprim | 5 µM | 200 nM |
Note: It is common for the cellular EC50 from CETSA to be higher than the biochemical IC50 from an enzyme assay. This difference can be attributed to factors like cell membrane permeability, active drug efflux, or engagement of the compound with other cellular components.
Conclusion
Both the Cellular Thermal Shift Assay and the DHFR enzyme inhibition assay are powerful tools for characterizing novel inhibitors like this compound. They are not mutually exclusive but rather complementary, providing a more complete picture of a compound's properties.
-
The enzyme inhibition assay is ideal for initial high-throughput screening and for determining the intrinsic inhibitory potency of a compound on the purified DHFR protein.
-
CETSA is indispensable for validating that the compound reaches and binds to DHFR within the complex environment of a living cell. It serves as a crucial secondary assay to confirm the mechanism of action and to bridge the gap between biochemical activity and cellular effects.
For the development of this compound, an integrated approach is recommended. Begin with enzyme assays to establish biochemical potency and then employ CETSA to confirm on-target engagement in a cellular model. This dual strategy will provide robust evidence of the compound's mechanism of action and build confidence in its potential as a therapeutic agent.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. img1.wsimg.com [img1.wsimg.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
Probing DHFR Expression: A Comparative Guide to Western Blot Analysis Following DHFR Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHFR and its Inhibition
Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[1][2] This process is essential for the synthesis of nucleotides and amino acids, making DHFR a critical target for therapeutic intervention in cancer and infectious diseases.[1][3][4] DHFR inhibitors block this catalytic activity, leading to the depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cellular proliferation. DHFR-IN-3 is a known inhibitor of DHFR with IC50 values of 19 µM and 12 µM in rat liver and P. carinii DHFR, respectively.
Interestingly, the inhibition of DHFR activity does not always correlate with a decrease in DHFR protein expression. In fact, studies with established inhibitors like methotrexate have shown that treatment can lead to an increase in cellular DHFR protein levels. This phenomenon is attributed to a translational autoregulatory mechanism where DHFR protein binds to its own mRNA, inhibiting its translation. When an inhibitor like methotrexate binds to DHFR, it can prevent this interaction, leading to an up-regulation of DHFR protein synthesis.
Comparative Analysis of Expected Outcomes
When analyzing DHFR expression post-treatment with a novel inhibitor like this compound, it is crucial to consider the potential for both up-regulation and down-regulation of the protein. The following table summarizes the potential outcomes and their interpretations in comparison to a known inhibitor like methotrexate.
| Treatment Group | Expected Change in DHFR Protein Level | Mechanistic Interpretation | Comparison to Methotrexate (MTX) |
| Vehicle Control | Baseline | Normal physiological expression | N/A |
| This compound | Increase / Decrease / No Change | Increase: Potential translational derepression, similar to MTX. Decrease: May indicate off-target effects leading to protein degradation or transcriptional repression. No Change: The inhibitor may not affect the autoregulatory mechanism or protein stability at the tested concentrations. | An increase would be consistent with the known effects of MTX. |
| Methotrexate (Positive Control) | Increase | Well-documented translational derepression. | Serves as a benchmark for up-regulation. |
| Non-specific Inhibitor (Negative Control) | No Change | To control for general cellular stress responses. | N/A |
Experimental Workflow and Protocols
To ensure reliable and reproducible results, a well-defined experimental workflow is essential. The following diagram illustrates the key steps for Western blot analysis of DHFR expression.
Caption: Workflow for Western blot analysis of DHFR expression.
Detailed Western Blot Protocol
This protocol provides a general guideline for the Western blot analysis of DHFR. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-old PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DHFR (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C. Recommended dilutions can range from 1:500 to 1:3000, and should be optimized.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the DHFR band intensity to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
DHFR Signaling and Regulatory Pathway
The following diagram illustrates the central role of DHFR in cellular metabolism and its autoregulatory feedback loop, which can be perturbed by inhibitors.
Caption: DHFR metabolic pathway and autoregulation.
This guide provides a foundational understanding for researchers investigating the effects of DHFR inhibitors on protein expression. By employing a robust experimental design with appropriate controls and a detailed Western blot protocol, scientists can effectively characterize the cellular response to novel compounds like this compound and contribute valuable data to the field of drug development.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Unveiling the Kinase Inhibition Profile of DHFR-IN-3: A Comparative Guide
A critical analysis of the off-target effects of the dihydrofolate reductase inhibitor, DHFR-IN-3, reveals a significant gap in the current scientific literature. As of late 2025, no public data exists detailing the kinase inhibitor off-target profile of this compound. This guide provides a framework for researchers and drug development professionals to address this knowledge gap, outlining the necessary experimental approaches and presenting a hypothetical comparative analysis to contextualize potential findings.
This compound is a known inhibitor of dihydrofolate reductase (DHFR), with reported IC50 values of 19 µM and 12 µM for rat liver and Pneumocystis carinii DHFR, respectively. DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids, making it a key target in cancer and infectious diseases. However, the selectivity of small molecule inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing. Kinases are a large family of enzymes that are common off-targets for many small molecule inhibitors. Therefore, characterizing the interaction of this compound with the human kinome is a vital step in its development as a research tool or therapeutic agent.
Addressing the Data Gap: Experimental Strategies
To determine the kinase inhibitor off-target effects of this compound, a comprehensive screening against a panel of kinases is necessary. The most common and effective method for this is a kinome scan , which assesses the binding affinity or inhibitory activity of a compound against a large number of purified kinases. Several commercial services offer kinome profiling, employing various assay technologies.
A widely used approach is the active site-directed competition binding assay.[1][2] This method measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. The amount of kinase bound to the solid support is then quantified, typically using highly sensitive techniques like quantitative PCR (qPCR) for a DNA-tagged kinase.[2][3] This approach is advantageous as it is not dependent on ATP and provides a direct measure of the binding affinity (dissociation constant, Kd), allowing for a true thermodynamic comparison of inhibitor interactions across the kinome.
Alternatively, radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate can be used to determine the inhibitory activity (IC50) of a compound against a panel of kinases. These activity-based assays provide functional data on how the compound affects the catalytic activity of the kinases.
Hypothetical Kinase Selectivity Profile of this compound
To illustrate how the off-target data for this compound could be presented and compared, the following table provides a hypothetical kinase inhibition profile alongside the known off-target effects of the widely used DHFR inhibitor, Methotrexate.
Disclaimer: The following data for this compound is purely hypothetical and for illustrative purposes only. No experimental data for the kinase off-target effects of this compound has been published.
| Target Kinase | This compound (Hypothetical % Inhibition @ 10 µM) | Methotrexate (% Inhibition @ 10 µM) | Assay Type |
| DHFR (Primary Target) | >95% | >95% | Enzymatic Activity |
| ABL1 | < 10% | 25% | Binding Assay |
| SRC | 15% | 30% | Binding Assay |
| LCK | 8% | 18% | Binding Assay |
| EGFR | < 5% | 12% | Binding Assay |
| VEGFR2 | 22% | 45% | Binding Assay |
| p38α (MAPK14) | 55% | 15% | Binding Assay |
| JNK1 (MAPK8) | 12% | < 10% | Binding Assay |
| CDK2 | < 5% | 8% | Binding Assay |
| AURKA | 3% | < 5% | Binding Assay |
| ROCK1 | 18% | 28% | Binding Assay |
Experimental Protocols
To generate the data required for a comprehensive comparison, the following experimental protocol for a competitive binding-based kinome scan is provided.
Protocol: KINOMEscan™ Competitive Binding Assay (Hypothetical Application for this compound)
This protocol is based on the principles of the KINOMEscan® platform.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of DNA-tagged human kinases (e.g., KINOMEscan® scanMAX panel of 468 kinases)
-
Immobilized, active-site directed ligand on a solid support (e.g., streptavidin-coated beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
2. Assay Procedure:
-
Kinase Preparation: The DNA-tagged kinases are prepared in the binding buffer.
-
Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 10 µM).
-
Binding Reaction: The kinase, the immobilized ligand, and this compound (or vehicle control) are combined in the wells of a microplate and incubated to allow for binding to reach equilibrium.
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
3. Data Analysis:
-
The amount of kinase detected in the presence of this compound is compared to the amount detected in the vehicle (DMSO) control.
-
The percentage of control (% Ctrl) is calculated as follows: % Ctrl = (Signal with compound / Signal with DMSO) * 100
-
The percent inhibition is then calculated as: % Inhibition = 100 - % Ctrl
-
A lower % Ctrl value indicates a stronger interaction between the compound and the kinase. A common threshold for a significant "hit" is a % Ctrl value of less than 35% or 10%.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Should a significant off-target interaction be identified, for instance, with p38α MAPK, it would be crucial to understand the potential downstream consequences.
Conclusion
While this compound is established as a DHFR inhibitor, its broader selectivity profile, particularly against the human kinome, remains uncharacterized. This guide highlights the absence of this critical data and provides a clear roadmap for its generation using established techniques like kinome scanning. The provided hypothetical data and protocols serve as a valuable resource for researchers aiming to comprehensively profile this compound, enabling a more informed assessment of its potential as a pharmacological tool and its liabilities as a potential therapeutic. A thorough understanding of its off-target effects is paramount for the rational design of future experiments and the interpretation of its biological activities.
References
On-Target Validation of DHFR Inhibitors: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor exclusively interacts with its intended target is a critical step in drug discovery. This guide provides a comparative framework for validating the on-target effects of dihydrofolate reductase (DHFR) inhibitors, using genetic approaches as the gold standard for comparison.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for cancer chemotherapy.[3][4] Small molecule inhibitors of DHFR, such as methotrexate, are widely used in clinical practice.[2] However, ensuring that the observed cellular effects of a novel inhibitor, such as DHFR-IN-3, are solely due to its interaction with DHFR and not a result of off-target effects is paramount.
Genetic techniques, such as CRISPR/Cas9-mediated gene knockout and siRNA/shRNA-mediated gene knockdown, offer a powerful approach to mimic the on-target effect of a small molecule inhibitor by directly reducing or eliminating the target protein. By comparing the phenotypic and molecular consequences of a DHFR inhibitor with those of genetic DHFR perturbation, researchers can gain a high degree of confidence in the inhibitor's on-target activity.
Comparing Pharmacological and Genetic Inhibition of DHFR
To illustrate the principles of on-target validation, this guide presents a hypothetical comparison between a DHFR inhibitor (e.g., this compound) and genetic knockdown of the DHFR gene. The data presented in the tables below are representative of expected outcomes based on the known function of DHFR and the effects of established inhibitors.
Table 1: Comparison of Cellular Phenotypes
| Parameter | This compound Treatment | DHFR Knockdown (siRNA/CRISPR) | Rationale for Comparison |
| Cell Proliferation | Dose-dependent decrease in cell viability | Significant reduction in cell proliferation | Both pharmacological inhibition and genetic removal of DHFR are expected to impede DNA synthesis and thus inhibit the growth of rapidly dividing cells. |
| Cell Cycle Arrest | Arrest in S-phase | Accumulation of cells in S-phase | Depletion of nucleotides due to DHFR inhibition leads to stalling of DNA replication, causing S-phase arrest. |
| Apoptosis Induction | Increased levels of apoptosis markers (e.g., cleaved caspase-3) | Elevated rates of apoptosis | Prolonged cell cycle arrest and cellular stress resulting from nucleotide deprivation can trigger programmed cell death. |
| Rescue with Folinic Acid | Restoration of cell viability | No effect on viability loss due to gene knockout | Folinic acid is a THF derivative that bypasses the need for DHFR, thus rescuing the effects of a DHFR inhibitor but not the absence of the DHFR protein itself. |
Table 2: Comparison of Molecular Readouts
| Parameter | This compound Treatment | DHFR Knockdown (siRNA/CRISPR) | Rationale for Comparison |
| DHFR Protein Levels | No change (for a direct inhibitor) | Significant reduction or absence of DHFR protein | This directly confirms the mechanism of action: the inhibitor blocks function, while knockdown removes the protein. |
| Thymidylate Synthase (TS) Activity | Decreased activity | Decreased activity | TS requires a THF derivative as a cofactor; therefore, both DHFR inhibition and knockdown will lead to reduced TS activity. |
| Intracellular dTMP Levels | Depletion of dTMP pools | Depletion of dTMP pools | Reduced TS activity directly leads to a decrease in the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA. |
| STAT3 Signaling | Inhibition of STAT3 transcriptional activity | Inhibition of STAT3 transcriptional activity | DHFR inhibition has been shown to impact downstream signaling pathways, including the STAT3 pathway. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these comparative experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
DHFR siRNA: Transfect cells with a validated siRNA targeting DHFR or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
CRISPR/Cas9-Mediated Knockout of DHFR
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting a conserved exon of the DHFR gene into a Cas9 expression vector.
-
Transfection: Transfect the target cancer cell line with the DHFR-gRNA-Cas9 plasmid.
-
Selection: Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Screen individual clones for DHFR knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Analysis: Expand validated DHFR knockout clones and perform cell proliferation and other relevant assays.
Western Blot for DHFR Protein Levels
-
Cell Lysis: Harvest cells treated with this compound or DHFR siRNA and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against DHFR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Visualizing Workflows and Pathways
Clear visual representations of experimental workflows and biological pathways are crucial for understanding the on-target validation process.
Caption: Workflow for comparing pharmacological and genetic inhibition.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of DHFR-IN-3: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL PROTOCOL FOR DHFR-IN-3
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a substance with unknown toxicological properties. The following procedures are based on established best practices for the disposal of research chemicals and hazardous waste in a laboratory setting. A conservative approach is mandatory to ensure the safety of all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to strict safety protocols and wear standard personal protective equipment (PPE).
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The only approved method of disposal is through your institution's designated hazardous waste management program.[1]
-
Collection: Collect all waste containing this compound, including the pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, weighing boats), in a designated hazardous waste container.[1]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1]
-
Waste Segregation and Storage:
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.[1]
-
Labeling: The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. Indicate the date when the first waste was added to the container.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup. Complete all necessary waste pickup forms, accurately identifying the contents of the container.
Decontamination of Labware and Work Surfaces
For labware that is not grossly contaminated and will be reused, or for cleaning work surfaces:
-
Initial Cleaning: Use a suitable solvent (e.g., ethanol or methanol) to rinse surfaces and labware that have been in contact with this compound. Collect the rinseate as hazardous waste.
-
Secondary Cleaning: After the initial solvent rinse, wash the labware and surfaces with soap and water.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Summary of Disposal Procedures
| Procedure | Key Steps |
| Waste Collection | Collect all forms of this compound waste into a designated hazardous waste container. |
| Container | Use a leak-proof, compatible container. Keep it closed when not in use. |
| Labeling | Label as "Hazardous Waste" with the full chemical name "this compound" and the start date. |
| Storage | Store in a designated satellite accumulation area, segregated from other chemicals. |
| Final Disposal | Arrange for pickup by your institution's hazardous waste management service. |
| Decontamination | Perform an initial solvent rinse (collecting the rinseate as waste) followed by a soap and water wash for reusable labware. |
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling DHFR-IN-3
This guide provides crucial safety and logistical information for the handling and disposal of DHFR-IN-3, a dihydrofolate reductase (DHFR) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on standard laboratory safety protocols for handling potent, biologically active compounds is recommended.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling powders or creating stock solutions. | Prevents inhalation of airborne particles. |
Operational and Disposal Plans
1. Engineering Controls:
-
Work with this compound in a well-ventilated laboratory.
-
When handling the solid compound or preparing stock solutions, use a chemical fume hood to minimize inhalation risk.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
-
As DHFR inhibitors can be potent, handle with the same precautions as other cytotoxic or pharmacologically active compounds.
3. Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage (up to 6 months), keep at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C and protect from light.[1]
4. Spills and Decontamination:
-
In case of a spill, wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For solid spills, carefully scoop the material into a container for disposal, avoiding dust generation.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
5. Disposal:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
Experimental Protocols
Stock Solution Preparation:
To prepare a stock solution, follow these steps, which can be adapted based on desired concentration:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weigh the required amount of solid this compound using an analytical balance.
-
Add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Visual Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
